NVP-AEW541 is a pyrrolo[2,3-d]pyrimidine derivative that acts as an ATP-competitive inhibitor of the IGF-1R tyrosine kinase [1] [2]. Its core mechanism involves disrupting the IGF-1R signaling pathway, which is a key promoter of tumor cell transformation and survival [3] [1].
The diagram below illustrates how this compound targets this pathway.
This compound inhibits IGF-1R signaling, inducing cell cycle arrest and apoptosis.
A key feature of this compound is its selectivity for IGF-1R over the closely related Insulin Receptor (InsR). In cellular assays, it inhibits IGF-1R with an IC₅₀ of 0.086 μM, while the IC₅₀ for InsR is 2.3 μM, demonstrating a 27-fold selectivity [3] [1] [2]. This selectivity is crucial for minimizing metabolic side effects.
The table below summarizes quantitative data on the antitumor activity of this compound across various experimental models.
| Cancer Model / System | Experimental Setting | Key Findings / Effects | Citation |
|---|---|---|---|
| Biliary Tract Cancer (BTC) | In vitro, 7 human BTC cell lines | Suppressed cell growth; induced G1/S cell cycle arrest & increased sub-G1 population; synergistic effect with Gemcitabine. | [3] |
| Fibrosarcoma | In vivo mouse xenograft model | Orally bioavailable; inhibited IGF-1R signaling in tumors; significantly reduced growth of IGF-1R-driven tumors. | [1] [2] |
| Musculoskeletal Tumors (Ewing's sarcoma, etc.) | In vitro & In vivo | Proven antitumor activity, establishing potential for therapeutic application. | [1] |
| Breast Cancer (MCF-7) | In vitro acquired resistance model | Resistance involved IGF-1R/Akt-independent S6K activation and Tyro3 receptor overexpression. | [4] |
| Rat Model | In vivo systemic administration | Caused dose-dependent growth retardation, impaired glucose tolerance, and worsened cardiac contractility. | [5] |
To help you replicate or understand the key studies, here are summaries of the core methodologies used in the cited research.
Cell Growth Inhibition Assay (from [3])
Immunoblotting Analysis (from [3])
Cell Cycle Analysis (from [3])
NVP-AEW541 functions as a tyrosine kinase inhibitor that specifically targets the ATP-binding site of IGF-1R [1] [2]. Its primary mechanism involves blocking IGF-1R autophosphorylation and subsequent activation of downstream signaling cascades, particularly the PI3K/Akt and MAPK/Erk pathways, which are crucial for cell growth, proliferation, and survival [3] [4]. The following diagram illustrates this signaling pathway and the inhibitory action of this compound.
IGF-1R signaling pathway and this compound inhibition mechanism.
The table below summarizes key quantitative data for this compound, including its inhibitory concentration (IC50) values against primary targets and in various cellular models.
| Profile Aspect | Details | Source/Context |
|---|
| Biochemical IC₅₀ (Cell-free assays) | IGF-1R: 150 nM Insulin Receptor (InsR): 140 nM Flt3: 420 nM Tek: 530 nM Flt1: 600 nM | [1] [5] [6] | | Cellular Selectivity (Cell-based assay) | IGF-1R Autophosphorylation: 86 nM InsR Autophosphorylation: 2.3 μM | ~27-fold more selective for IGF-1R over InsR in cells [7] [1] [2] | | In Vitro Anti-proliferative IC₅₀ (Example cell lines) | MCF-7 (Breast cancer): 1.64 μM Huh-7 (Liver cancer): 1.4 μM HT-29 (Colorectal cancer): 1.7 μM BON (Neuroendocrine tumor): 6.6 μM Biliary Tract Cancer: Growth suppression across 7 cell lines | [3] [1] | | In Vivo Efficacy (Mouse xenograft models) | Dosing: 20-50 mg/kg, orally, twice daily Effect: Significant tumor growth reduction; T/C value of 14% in NWT-21 model | [7] [1] [6] |
This compound also demonstrates synergistic effects when combined with other agents. In biliary tract cancer models, it potentiated the efficacy of gemcitabine, particularly at low concentrations, while combinations with 5-FU or Polo-like kinase 1 inhibitor BI2536 were only additive [3].
Here are methodologies for key experiments demonstrating the activity of this compound.
This protocol is used to determine the compound's effect on cell proliferation and calculate IC50 values [3] [1].
This protocol confirms target engagement and inhibition of downstream signaling [3] [8].
Preclinical studies highlight the broad potential of this compound across various cancers, but also reveal important safety considerations.
NVP-AEW541 is a pyrrolo[2,3-d]pyrimidine derivative, small-molecule tyrosine kinase inhibitor that represents a promising class of targeted anticancer therapeutics. Its primary mechanism involves the selective inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key receptor tyrosine kinase implicated in cell proliferation, survival, and oncogenic transformation [1] [2] [3]. The inhibitor functions by competitively binding to the ATP-binding pocket of the IGF-1R kinase domain, thereby suppressing receptor autophosphorylation and subsequent activation of downstream signaling cascades [1] [2] [4]. A critical characteristic of this compound is its ability to demonstrate significant selectivity for IGF-1R over the closely related Insulin Receptor (InsR), which shares high structural and sequence homology, particularly in the kinase domain [5] [3]. This selectivity is a key differentiator from other kinase inhibitors and is crucial for its therapeutic profile.
The following diagram illustrates the core IGF-1R signaling pathway and the specific point of inhibition by this compound.
IGF-1R signaling pathway and this compound inhibition.
The therapeutic potential of this compound is fundamentally rooted in its potency and selectivity. Cellular and biochemical assays have quantified its inhibitory concentration (IC₅₀) for key targets, as summarized in Table 1.
Table 1: Inhibitory Profile of this compound [3]
| Target | IC₅₀ (μM) | Selectivity Fold vs. IGF-1R |
|---|---|---|
| IGF-1R | 0.086 | - |
| Insulin Receptor (InsR) | 2.3 | ~27 |
| Other Tyrosine Kinases | Typically >10 | >116 |
The data in Table 1 confirms that this compound possesses a >27-fold selectivity for IGF-1R over InsR in cellular assays [3]. This specificity is a defining feature, as achieving selectivity over InsR is a major challenge in drug development due to the high homology of their kinase domains [5].
Administration of this compound in animal models produces dose-dependent biological effects, which are crucial for understanding its efficacy and safety profile. Key findings from in vivo studies are consolidated in Table 2.
Table 2: In Vivo Effects of this compound in Rat Models [1] [2]
| Parameter | Juvenile Rats (Dose-Response) | Adult Rats (80 mg/kg/day) |
|---|---|---|
| Doses Tested | 80, 160, 240 mg/kg/day | 80 mg/kg/day |
| Growth | Dose-dependent retardation | Not reported |
| Glucose Tolerance | Impaired (even at lowest dose) | Impaired |
| Cardiac Contractility | Not specifically reported | Continuously worsening depression |
| Recovery | Not specifically reported | Full recovery within 2 weeks post-cessation |
The data reveal that even at the lowest clinically relevant dose (80 mg/kg), this compound induces significant metabolic disturbances, including impaired glucose tolerance [1] [2]. Furthermore, chronic administration in adult rats leads to a reversible impairment of cardiac contractility, a finding of critical importance for clinical monitoring [1] [2].
In isolated working hearts, acute application of this compound abolished insulin's stimulatory effects on both glucose oxidation (GO) and fatty acid oxidation (FAO) [1] [2]. This indicates that the drug induces a state of cardiac insulin resistance at the metabolic level. Interestingly, this metabolic blockade occurred without a direct, immediate negative effect on cardiac power, suggesting a disconnect between acute metabolic and contractile functions [1]. In vivo, however, chronic systemic administration led to depressed cardiac contractility, which was associated with an upregulation of InsR protein expression, potentially a compensatory mechanism [2].
Contrary to initial expectations that IGF-1R inhibition would stimulate autophagy (via mTORC1 inhibition), chronic IGF-1R depletion with agents like this compound leads to a significant reduction in autophagosome formation [6]. The proposed mechanism involves a feedback loop where long-term IGF-1R inhibition suppresses mTORC2 activity, which in turn reduces Protein Kinase C (PKCα/β) activity. This perturbs actin cytoskeleton dynamics and clathrin-dependent endocytosis, a process required for the formation of autophagosome precursors from the plasma membrane [6]. This finding has major implications for therapeutic applications, particularly in neurodegenerative diseases where autophagy induction is often desired.
The following workflow outlines a standard in vivo protocol for evaluating this compound.
In vivo protocol for this compound testing.
This protocol assesses the direct cardiac effects of this compound, independent of systemic influences.
The primary application of this compound is in oncology, specifically for targeting IGF-1R-driven tumors such as fibrosarcomas, breast cancer, and sarcomas [7] [3]. Its ability to block pro-survival and proliferative signals makes it a promising antitumor agent. The major challenge lies in its metabolic and cardiac side effects, including hyperglycemia and reversible contractile dysfunction, which necessitate careful patient monitoring [1] [2]. Furthermore, the paradoxical inhibition of autophagy suggests that its application in certain disease contexts or combination therapies requires careful consideration [6]. A primary mechanism of resistance arises from the presence of IGF-1R/InsR hybrid receptors, which can maintain downstream signaling even when IGF-1R is blocked. This underscores the complexity of targeting this receptor family and the potential need for combination therapies [7].
The table below summarizes the inhibitory activity (IC₅₀) of NVP-AEW541 against IGF-1R and other related kinases from multiple experimental settings.
| Assay Type / Target | IC₅₀ Value | Experimental Context / Cell Line | Citation |
|---|---|---|---|
| IGF-1R (Cell-free) | 0.15 μM | In vitro kinase assay | [1] |
| IGF-1R (Cell-free) | 0.086 μM | In vitro kinase assay | [2] |
| IGF-1R (Cellular) | 0.065 μM (65 nM) | HEK293 cells, inhibition of autophosphorylation | [1] |
| IGF-1R (Cellular) | 0.086 μM (86 nM) | Sf21 insect cells, recombinant human IGF-1R | [1] |
| Insulin Receptor (InsR) (Cell-free) | 0.14 μM | In vitro kinase assay | [1] |
| Insulin Receptor (InsR) (Cellular) | 2.3 μM | A14 cells, inhibition of autophosphorylation | [3] |
| Insulin Receptor (InsR) (Cellular) | 0.892 μM (892 nM) | HEK293 cells, inhibition of autophosphorylation | [1] |
| Flt-3 | 0.42 μM | Cell-free assay | [1] |
| c-Src | 2.4 μM | Cell-free assay | [1] |
| PDGFR | 2.0 μM | Cell-free assay | [1] |
| c-Kit | 3.3 μM | Cell-free assay | [1] |
| HER1 (EGFR) | >10 μM | A431 cells | [3] |
| Bcr-Abl | >10 μM | 32D-Bcr-Abl cells | [3] |
Here are the methodologies for key experiments used to characterize this compound.
This protocol measures the direct inhibition of the purified IGF-1R kinase domain by this compound [1] [2].
This assay evaluates the ability of this compound to inhibit ligand-induced IGF-1R phosphorylation in whole cells [1] [4].
This compound is an ATP-competitive, orally active inhibitor that binds to the tyrosine kinase domain of IGF-1R, blocking its enzymatic activity [1] [5]. The following diagram illustrates the IGF-1R signaling pathway and the inhibitory mechanism of this compound.
The diagram shows that this compound inhibits the IGF-1R tyrosine kinase, thereby blocking downstream PI3K-AKT and RAS-MAPK signaling pathways. This leads to cell cycle arrest at the G1/S checkpoint and the induction of apoptosis in tumor cells [4] [6].
In cellular models, this compound demonstrates potent anti-tumor effects by disrupting key cancer cell processes.
The table below summarizes key quantitative data on the in vitro efficacy of NVP-AEW541.
| Parameter | Value / Finding | Experimental Context / Cell Line |
|---|---|---|
| IGF-1R Inhibition (IC₅₀) | 0.086 - 0.15 µM [1] [2] [3] | Cell-free kinase assay / cellular autophosphorylation |
| InsR Inhibition (IC₅₀) | 0.14 - 2.3 µM [1] [2] [3] | Cell-free kinase assay (low) / cellular (higher, shows selectivity) |
| Anti-proliferative / Survival Effects (IC₅₀) | 0.105 - 6.8 µM [1] [3] | Varies by cell type (e.g., 0.105 µM in MCF-7 soft agar; 0.4-6.8 µM in neuroblastoma) |
| Key Downstream Signaling | Dephosphorylation of IGF-1R & Akt; inconsistent effect on p42/p44 MAPK & Stat3 [4] [5] [3] | Multiple human cancer cell lines (e.g., NWT-21, neuroblastoma, BTC) |
| Cell Cycle Impact | G1/S phase arrest; increased sub-G1 fraction [5] [3] | Various sarcoma, neuroblastoma, and biliary tract cancer (BTC) cell lines |
| Synergistic Effects | Synergistic with Gemcitabine; additive with 5-FU or BI 2536 [5] | Biliary tract cancer (BTC) cell lines |
The following methodologies are critical for replicating the key findings on this compound.
This protocol measures the direct anti-proliferative effects of this compound [5].
This method confirms target engagement and its effect on downstream signaling proteins [4] [5].
This protocol determines the impact of this compound on the cell cycle [5].
The following diagrams, created with Graphviz, illustrate the drug's mechanism and a key experimental workflow.
This compound inhibits IGF-1R, blocking downstream Akt-driven survival.
Standard workflow for assessing in vitro efficacy includes treatment and analysis.
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane tyrosine kinase receptor that shares approximately 70% homology with the insulin receptor [1]. Upon activation by its ligands (IGF-1, IGF-2, or insulin at supraphysiological concentrations), IGF-1R initiates downstream signaling primarily through two key pathways: the RAS-MAPK pathway (regulating cell proliferation) and the PI3K-AKT pathway (promoting cell survival and inhibiting apoptosis) [2]. This signaling network plays a fundamental role in normal growth and development, as demonstrated by the lethality of IGF-1R gene knockout in mice [2].
In cancer biology, the IGF-1R pathway emerges as a critical promoter of tumor transformation and malignant cell survival [1]. Many cancers develop autocrine loops wherein tumor cells both produce IGF ligands and express IGF-1R, creating a self-sustaining signaling circuit that drives proliferation and confers resistance to apoptosis [1] [3]. This autocrine signaling mechanism has been identified as a key factor in constitutive PI3K/Akt pathway activation in several malignancies, including approximately 50% of acute myeloid leukemia (AML) cases [3] [4]. The strategic importance of this pathway in oncogenesis has established IGF-1R as a promising molecular target for cancer therapy [2].
This compound (CAS Number: 475489-16-8) is a potent small-molecule inhibitor of the IGF-1R tyrosine kinase, developed by Novartis [5]. This compound belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives and exhibits selective inhibition of IGF-1R through competitive binding at the ATP-binding site [6].
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Experimental Context |
|---|---|---|
| Molecular Weight | 439.55 g/mol | Chemical formula C₂₇H₂₉N₅O [5] |
| IC₅₀ for IGF-1R | 150 nM | Cell-free kinase assay [5] [6] |
| IC₅₀ for InsR | 140 nM | Cell-free kinase assay [5] [6] |
| Cellular Selectivity (IGF-1R vs. InsR) | 27-fold | Cell-based assay [1] [5] |
| IC₅₀ for Tek | 530 nM | Purified kinases assay [5] |
| IC₅₀ for Flt3 | 420 nM | Purified kinases assay [5] |
| IC₅₀ for Flt1 | 600 nM | Purished kinases assay [5] |
| Purity | >99% | HPLC analysis [5] [6] |
This compound demonstrates favorable kinase selectivity by showing significantly less potency against other closely related receptors including HER1, PDGFR, and Bcr-Abl (IC₅₀ >10 μM) [6]. The compound is typically prepared as a 10 mM stock solution in DMSO and stored at -20°C according to manufacturer's instructions [1]. For in vivo studies, this compound is commonly administered orally at 50 mg/kg, demonstrating effective bioavailability and target inhibition in xenograft models [5] [6].
This compound exerts its anti-tumor effects through targeted inhibition of IGF-1R tyrosine kinase activity, thereby disrupting downstream signaling pathways and the autocrine loops that drive cancer cell survival and proliferation.
Figure 1: this compound Mechanism of Action - The diagram illustrates how this compound inhibits IGF-1R tyrosine kinase activity, disrupting downstream PI3K/AKT and MAPK signaling pathways and breaking the autocrine loop that promotes cancer cell survival and proliferation.
The molecular mechanisms of this compound action involve several critical processes:
Receptor Dephosphorylation: Treatment with this compound induces dephosphorylation of IGF-1R, effectively preventing downstream signal transduction [1] [7]. This directly inhibits the constitutive activation of IGF-1R observed in various cancers, particularly in AML samples with autocrine signaling [3].
Downstream Pathway Modulation: this compound treatment consistently leads to dephosphorylation of AKT, indicating effective blockade of the PI3K/AKT survival pathway [1] [7]. The effect on MAPK signaling is more variable, with inconsistent downregulation of p42/p44 phosphorylation observed across different cancer cell types [1].
Cell Cycle Arrest: this compound treatment induces G1/S cell cycle arrest across multiple cancer types, including biliary tract cancer, sarcoma, and neuroblastoma models [1] [6]. This arrest is mediated through changes in key cell cycle regulators, including reduced expression of cyclin D1 and altered localization of p27/Kip1 [7].
Apoptosis Induction: Prolonged exposure to this compound (24-48 hours) triggers apoptotic cell death, demonstrated by caspase-3 cleavage, increased sub-G1 population, and reduced expression of anti-apoptotic proteins such as Bcl-xL [1] [7].
Autocrine Loop Disruption: In cancers with documented IGF-1 autocrine secretion (including AML, biliary tract cancer, and others), this compound effectively disrupts this self-stimulating circuit by blocking the receptor component, thereby abrogating the constitutive activation of survival pathways [1] [3] [7].
This compound has demonstrated broad anti-tumor activity across diverse cancer models, with particular efficacy in malignancies characterized by IGF pathway dysregulation or autocrine signaling loops.
Table 2: In Vitro Efficacy of this compound Across Cancer Models
| Cancer Type | Cell Lines Tested | Key Findings | IC₅₀ / Effective Concentration | Reference |
|---|---|---|---|---|
| Biliary Tract Cancer | 7 human BTC cell lines | Growth suppression in all lines; synergistic with gemcitabine | Variable by cell line | [1] |
| Acute Myeloid Leukemia | HL60 subclones, primary AML blasts | Apoptosis induction; enhanced chemo-sensitivity | 0.4-6.8 μM | [7] |
| Musculoskeletal Tumors | TC-71, SaoS-2, SK-N-MC, etc. | G1 cell cycle arrest; growth inhibition | <0.5-6 μM | [6] |
| Neuroblastoma | HTLA-230, SK-N-BE2c, LAN-5, etc. | Growth inhibition; apoptosis induction | 0.4-6.8 μM | [6] |
| Ovarian Cancer | OVCAR-3, OVCAR-4 | Growth inhibition; apoptosis induction | ~15 μM | [6] |
| Hepatocellular Carcinoma | Huh-7, Hep-G2, Hep-3B | Growth inhibition; cell cycle arrest | 1.4-6.9 μM | [6] |
| Colorectal Cancer | HT-29, HCT-116 | Growth inhibition; morphological changes | 1.7-2.5 μM | [6] |
The variability in IC₅₀ values across different cancer types reflects differences in IGF-1R dependency, autocrine loop activity, and compensatory signaling pathways within various cellular contexts.
Purpose: To quantitatively assess the anti-proliferative effects of this compound on cancer cell lines [1].
Methodology:
Key Considerations: Include appropriate controls (vehicle-only and untreated cells) and perform dose-response experiments to determine IC₅₀ values. Cell viability should be confirmed using complementary methods when possible [1].
Purpose: To evaluate the effects of this compound on IGF-1R signaling pathway components [1] [3].
Methodology:
Key Considerations: Include both phosphorylation-state and total protein antibodies to distinguish true signaling inhibition from reduced protein expression. Time-course and dose-response experiments provide comprehensive mechanistic insights [1].
Purpose: To determine the effects of this compound on cell cycle distribution and sub-G1 (apoptotic) population [1].
Methodology:
Key Considerations: Include positive controls for apoptosis induction when possible. Analyze at least triplicate samples for statistical significance [1].
Purpose: To assess the effects of this compound on the self-renewal capacity of leukemic stem/progenitor cells [3] [7].
Methodology:
Key Considerations: Use primary patient-derived cells when possible to enhance clinical relevance. Include appropriate cytokine controls and viability assessments [3].
This compound demonstrates enhanced efficacy when combined with conventional chemotherapeutic agents and targeted therapies:
Synergy with Gemcitabine: In biliary tract cancer models, this compound exerted synergistic effects with gemcitabine, particularly at low concentrations, while combinations with 5-FU or BI2536 (Polo-like kinase 1 inhibitor) showed only additive effects [1].
Chemosensitization in AML: this compound enhanced sensitivity of HL60 cells to cytarabine and etoposide, and effectively sensitized chemoresistant AML blasts to etoposide-induced apoptosis [7].
Sequence-Dependent Effects: Optimal efficacy often requires sequential administration, with IGF-1R inhibition preceding or concurrent with chemotherapy exposure rather than following treatment [7].
This compound represents a valuable research tool for investigating IGF-1R signaling and validates IGF-1R as a therapeutic target in multiple cancer types. Its demonstrated efficacy in disrupting IGF-1R autocrine loops, inducing cell cycle arrest and apoptosis, and enhancing chemotherapy sensitivity provides a strong rationale for continued investigation of IGF-1R-directed therapy.
Future research directions should focus on:
The core mechanism involves NVP-AEW541 inhibiting IGF-1R tyrosine kinase activity, which blocks the PI3K/AKT and MAPK (Erk) signaling pathways. This leads to modulation of key cell cycle regulators, resulting in an arrest at the G1 phase [1] [2] [3].
The following table summarizes the experimental evidence for this compound-induced G1 arrest across different cancer types:
| Cancer Type | Key Observations and Mechanistic Insights | Citation |
|---|---|---|
| Multiple Myeloma | Provoked a marked G1 cell cycle blockade; accompanied by pRb downregulation and increased p27 levels leading to reduced CDK2 activity. | [3] |
| Wilms Tumor | Treatment with this compound or IGF-1R siRNA resulted in a profound G1 arrest after 48 hours; associated with inhibition of phospho-Akt and phospho-Erk1/2. Gene expression profiling showed dysregulation of cell cycle genes (e.g., CCNA2, CCNB1). | [2] |
| Biliary Tract Cancer (BTC) | Treated cells showed cell cycle arrest at the G1/S-checkpoint and an increase in the sub-G1 peak (indicative of apoptosis). | [1] |
This mechanistic relationship is illustrated in the following pathway:
The methodology below, adapted from the Wilms tumor study [2], provides a detailed protocol for assessing this compound-induced cell cycle arrest.
Key Reagents and Equipment:
This compound-induced G1 arrest is not just a standalone effect but has broader therapeutic implications:
NVP-AEW541 is a pyrrolo[2,3-d]pyrimidine derivative, serving as a potent, selective, and orally bioavailable small-molecule tyrosine kinase inhibitor targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) [1] [2].
Its primary mechanism involves competitively binding to the ATP-binding site of IGF-1R, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling cascades, notably the PI3K-Akt and RAS-MAPK pathways, which are crucial for cell survival, proliferation, and metastasis [3] [4]. A key characteristic is its selectivity, as it demonstrates a ~27-fold higher affinity for IGF-1R (IC₅₀ = 0.086 μM) over the closely related Insulin Receptor (InsR; IC₅₀ = 2.3 μM) in cellular assays [1] [2].
The following table summarizes the core parameters for conducting cell proliferation assays with this compound, synthesized from multiple studies:
| Parameter | Typical Protocol Details | Variations & Notes |
|---|---|---|
| Cell Seeding | Seed 2,500 - 5,000 cells/well in a 96-well plate [5] [4]. | Allow cells to adhere for 24-36 hours before treatment [4]. |
| Drug Preparation | Prepare a 10 mM stock solution in DMSO [3] [4]. | Use solvent control (e.g., 0.1% DMSO). Aliquot and store stock at -20°C [4]. |
| Treatment Duration | Incubate with this compound for 48 to 72 hours [4]. | Longer exposures (e.g., 6 days) with medium and drug replacement are also used [3]. |
| Serum-Starvation | Optional 24-hour serum starvation before treatment to synchronize cells and reduce basal signaling [4]. | Not always required; assess based on cell line and background proliferation. |
| IGF-1 Stimulation | Often used at 20-100 ng/mL to activate the IGF-1R pathway prior to or during inhibitor treatment [6] [4]. | Used to confirm on-target effect by showing blockade of IGF-1-induced proliferation. |
| Viability Readout | WST-1 [4], MTT [5], or Cell Counting [3]. | The choice of assay can influence IC₅₀ values; use consistent methodology. |
The general workflow for the cell proliferation assay is as follows:
The inhibitory concentration of this compound varies significantly across different cancer types and cell lines. The following table consolidates findings from the literature:
| Cancer Type | Cell Line(s) | Reported IC₅₀ (μM) | Key Context |
|---|---|---|---|
| Esophageal | TE-1, TE-4, TE-8, TE-10, T.Tn | >2.0 [4] | Resistance linked to maintained RAS-MAPK activity. |
| Pancreatic | NP-9, NP-18, NP-29, BxPC3, CP15T, CP15A | <1.0 (in combination with lapatinib) [5] | Shows strong synergy with ErbB family inhibitors. |
| Biliary Tract | EGI-1, TFK-1, CC-SW-1, SK-ChA-1, Mz-ChA-1, Mz-ChA-2 | ~1.0 - 5.0 (after 6 days) [3] | Gallbladder cancer lines (Mz-ChA-) were less sensitive. |
| Endometrial | ECC-1, Ishikawa, USPC-1, USPC-2 | Effective at 1.0 [6] | Decreased proliferation rate in all tested lines. |
| Triple-Negative Breast Cancer | MDA-MB-231, BT-549 | Effective at 1.0 [7] | Co-targeting autophagy enhanced suppression. |
Confirming the on-target effect of this compound is crucial for interpreting proliferation data.
Purpose: To verify inhibition of IGF-1R phosphorylation and its downstream pathways [6] [3] [4].
Standard Protocol:
Key Target Proteins:
The simplified signaling pathway and site of this compound inhibition is shown below:
This compound has shown synergistic effects when combined with other agents, which can be a strategy to overcome resistance or enhance efficacy:
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| High IC₅₀ | Innate resistance via RAS-MAPK pathway. | Check p-ERK levels via WB; consider combination with MEK/ERK inhibitors [4]. |
| Poor Inhibition in WB | Inadequate pathway stimulation or inhibitor concentration. | Include IGF-1 stimulation; ensure serum starvation; increase inhibitor concentration (validate with p-IGF-1R blot) [6]. |
| High Background Proliferation | High basal activity from serum growth factors. | Implement a 24-hour serum starvation period before drug treatment. |
| High Vehicle Toxicity | Excessive DMSO concentration. | Ensure final DMSO concentration does not exceed 0.1%. |
This compound remains a powerful and specific tool for preclinical investigation of IGF-1R-driven oncogenesis. Successful application requires careful experimental planning, including appropriate cell line selection, validation of on-target activity through Western blotting, and consideration of combination strategies to overcome inherent resistance mechanisms. The protocols and parameters detailed here provide a robust foundation for designing and executing cell proliferation assays with this compound.
The combination of NVP-AEW541, a selective small-molecule inhibitor of insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase, with gemcitabine, a nucleoside analog antimetabolite, represents a promising therapeutic approach for treating refractory gastrointestinal malignancies including biliary tract cancer (BTC) and pancreatic ductal adenocarcinoma (PDAC). This compound is a pyrrolo[2,3-d]pyrimidine derivative that demonstrates remarkable selectivity for IGF-1R (cellular IC50 = 0.086 μM) over the closely related insulin receptor (InsR) (cellular IC50 = 2.3 μM), representing a 27-fold selectivity that minimizes potential metabolic side effects [1] [2]. This specificity is crucial for cancer therapy as IGF-1R signaling promotes tumor survival, anchorage-independent growth, and metastasis formation while being only partially involved in normal cell growth [3]. Gemcitabine (2',2'-difluorodeoxycytidine, dFdC) remains the standard chemotherapeutic agent for pancreatic cancer and is frequently used in biliary tract cancers, despite limitations such as intrinsic and acquired resistance, short half-life (approximately 15 minutes), and systemic toxicity [4].
Preclinical evidence demonstrates that simultaneous inhibition of IGF-1R signaling alongside gemcitabine administration produces synergistic anti-tumor effects, particularly in aggressive malignancies characterized by dysregulated growth factor pathways [3] [5] [6]. The molecular basis for this synergy involves abrogation of parallel survival pathways, where this compound effectively blocks IGF-1R-mediated AKT activation while gemcitabine induces DNA damage, collectively promoting enhanced apoptosis induction and cell cycle arrest [3] [7]. Additionally, the co-expression of IGF-1R and its ligands (IGF-1 and IGF-2) in tumor cells creates an autocrine loop that promotes resistance to conventional therapies, which can be effectively targeted by this combination approach [3] [8].
Cancer Cell Lines: The human BTC cell lines (EGI-1, TFK-1, CC-SW-1, CC-LP-1, SK-ChA-1, Mz-ChA-1, Mz-ChA-2) and pancreatic cancer cell lines (BxPC-3, PANC-1, MIA PaCa-2, Capan-1, FA6) should be cultured in their appropriate media (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in a humidified 5% CO2 atmosphere [3] [5].
Drug Stock Solutions: Prepare 10 mM this compound in molecular biology grade DMSO as a stock solution, storing aliquots at -20°C. Gemcitabine should be dissolved in 0.9% NaCl at 10 mM as a stock solution and stored at -20°C. For working concentrations, prepare serial dilutions in complete cell culture media immediately before use, ensuring final DMSO concentrations do not exceed 0.1% to maintain cellular viability [3] [7].
Experimental Controls: Include vehicle control (0.1% DMSO), single-agent controls (this compound alone and gemcitabine alone), and untreated controls in all experiments to account for solvent effects and establish baseline viability [3].
Monolayer Cell Cultures: Seed cells in 96-well plates (3-5 × 10³ cells/well for 72-hour assays) or T25 flasks (2 × 10⁵ cells for 3-6 day assays) and allow to adhere overnight. Treat cells with single agents or combinations when they reach 50-60% confluence, using a minimum of three biological replicates per condition [3] [6]. For combination studies, utilize a matrix of concentrations (e.g., 0.1-10 μM this compound with 1-100 nM gemcitabine) to establish dose-response relationships.
Tumorsphere Cultures (3D): For cancer stem cell (CSC) enrichment, plate single-cell suspensions (1.5 × 10³ cells/well) in ultra-low attachment plates using serum-free DMEM:F12 (1:1) medium supplemented with B-27, N2, 20 ng/mL human EGF, and 20 ng/mL bFGF [6]. Allow tumorspheres to form for 5-7 days before treatment, then dissociate and re-plate for drug exposure experiments. The 3D models are particularly valuable for assessing effects on the CSC subpopulation, which often demonstrates enhanced resistance to single-agent gemcitabine [6].
Treatment Schedule Optimization: Based on published studies, optimal results are achieved with pre-treatment of this compound (2-4 hours) followed by gemcitabine addition, or simultaneous administration of both agents for 72 hours. For longer experiments (6 days), refresh medium and treatments every 3 days to maintain drug activity [3].
Automated Cell Counting: After treatment, trypsinize cells, wash with PBS, and analyze using an automated cell counter (e.g., Casy Cell Counter Model TT) according to manufacturer instructions. Perform each sample in technical triplicates to ensure counting accuracy [3].
Colorimetric Assays: For 96-well format experiments, assess viability using Sulforhodamine B (SRB) assay, MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide), or WST-8 assay according to established protocols [5] [6]. After treatment, incubate with the respective reagents and measure absorbance at appropriate wavelengths (565 nm for SRB, 450 nm for WST-8). Express results as percentage viability relative to untreated controls.
IC50 Determination: Calculate half-maximal inhibitory concentrations (IC50) by fitting dose-response data to a sigmoidal curve using nonlinear regression analysis (e.g., GraphPad Prism, Grafit software) [6].
The Combination Index method based on the median-effect principle of Chou-Talalay provides a quantitative measure of drug interaction [5]. Calculate CI values using the formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ + α[(D)₁(D)₂/(Dx)₁(Dx)₂] Where (D)₁ and (D)₂ represent doses of drug 1 and drug 2 in combination that produce x% effect, while (Dx)₁ and (Dx)₂ represent doses of each drug alone that produce the same effect. For mutually exclusive drugs (α=0), the equation simplifies to: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Interpret CI values as follows: <0.9 indicates synergy, 0.9-1.1 indicates additive effects, and >1.1 indicates antagonism [5].
An alternative method calculates the Coefficient of Drug Interaction as follows [6]: CDI = AB / (A × B) Where AB is the absorbance (viability) ratio for the combination group relative to control, while A and B are the ratios for each single agent relative to control. Classify results as follows: CDI < 0.7 indicates significant synergy, CDI = 0.7-0.9 indicates moderate synergy, CDI = 0.9-1.1 indicates additive effects, and CDI > 1.1 indicates antagonism. This method is particularly useful for high-throughput screening of multiple combination ratios.
Table 1: Synergy Classification Standards for Combination Therapies
| Method | Synergistic | Additive | Antagonistic | Reference |
|---|---|---|---|---|
| Combination Index (CI) | < 0.9 | 0.9-1.1 | > 1.1 | [5] |
| Coefficient of Drug Interaction (CDI) | < 0.7 | 0.7-1.1 | > 1.1 | [6] |
| Bliss Independence | > Expected additive effect | = Expected additive effect | < Expected additive effect | Not shown in results |
Protein Extraction: Harvest treated cells using ice-cold lysis buffer (e.g., Tris-HCl 50 mM pH 7.4, NP-40 1%, NaCl 150 mM, EDTA 1 mM, sodium orthovanadate 1 mM, NaF 10 mM) supplemented with protease and phosphatase inhibitors [3] [7]. Incubate on ice for 30 minutes, then centrifuge at 13,000 × g for 15 minutes at 4°C. Collect supernatants and quantify protein concentration using Bradford assay.
Immunoblotting: Separate 30-60 μg of total protein by SDS-PAGE (8-12% gels) and transfer to PVDF membranes. Block with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C against targets including: phospho-IGF-1R (Tyr1165/1166), total IGF-1Rβ, phospho-AKT (Ser473), total AKT, phospho-p42/44 MAPK (Thr202/Tyr204), total p42/44 MAPK, Bcl-xL, and β-actin (loading control) [3] [7] [6].
Detection and Analysis: After incubation with appropriate HRP-conjugated secondary antibodies, detect signals using enhanced chemiluminescence and visualize with imaging systems. Densitometric analysis should be performed to quantify band intensities normalized to loading controls.
Cell Staining: After treatment (typically 36-48 hours), harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol at -20°C for at least 2 hours. Centrifuge fixed cells, resuspend in PBS containing 0.1% Triton X-100, 0.2 mg/mL RNase A, and 50 μg/mL propidium iodide (PI), then incubate for 30 minutes at 37°C in the dark [3] [7].
Flow Cytometry: Analyze DNA content using a flow cytometer (e.g., FACSCalibur) with a minimum of 10,000 events per sample. Exclude doublets by gating for PI width versus area. Determine cell cycle distribution using appropriate software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in sub-G1 (apoptosis), G0/G1, S, and G2/M phases [3] [7]. This compound and gemcitabine combination typically increases sub-G1 population and induces G1/S phase arrest.
Caspase-3 Activity: Measure caspase-3 activation using fluorogenic substrate DEVD-AMC according to manufacturer protocols. The increase in fluorescence intensity (excitation 380 nm, emission 460 nm) correlates with caspase-3 activity and apoptosis induction [7].
Annexin V/PI Staining: Use Annexin V-FITC/PI apoptosis detection kits to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations by flow cytometry according to manufacturer instructions [7].
Table 2: Efficacy of this compound and Gemcitabine Combination in Preclinical Cancer Models
| Cancer Type | Cell Line/Model | This compound IC50 | Gemcitabine IC50 | Combination Effect | Reference |
|---|---|---|---|---|---|
| Biliary Tract Cancer | EGI-1 | ~1.5 μM | ~15 nM | Synergistic (CI < 0.9) | [3] |
| Biliary Tract Cancer | TFK-1 | ~2.0 μM | ~25 nM | Synergistic (CI < 0.9) | [3] |
| Pancreatic Cancer | BxPC-3 | 0.8-1.2 μM | 10-30 nM | Synergistic (CDI < 0.7) | [5] [6] |
| Pancreatic Cancer | Capan-1 | ~1.5 μM | ~20 nM | Synergistic (CDI < 0.7) | [6] |
| Pancreatic Cancer | FA6 | 0.34 μM | ~5 nM | Synergistic (CDI < 0.7) | [5] |
| Colorectal Cancer | HT-29 | 2.5 μM | Not reported | Enhanced apoptosis & G1 arrest | [7] |
Table 3: Key Experimental Conditions for Combination Therapy Studies
| Parameter | Recommended Conditions | Alternative Options | Purpose |
|---|---|---|---|
| Treatment Duration | 72 hours | 48 hours (acute) or 6 days (prolonged) | Balance between efficacy and practicality |
| Serum Concentration | 2-5% FBS | 10% FBS (standard growth) | Reduce growth factor interference while maintaining viability |
| This compound Range | 0.1-10 μM | Up to 20 μM (for resistant lines) | Cover sub-IC50 to supra-IC50 concentrations |
| Gemcitabine Range | 1-100 nM | Up to 1 μM (for resistant lines) | Cover sub-IC50 to supra-IC50 concentrations |
| Combination Ratios | Fixed molar ratio (e.g., 100:1) | Serial dilution of both agents | Systematic synergy assessment |
| Assay Endpoint | Multiple (viability, apoptosis, signaling) | Single primary endpoint | Comprehensive mechanism understanding |
Solvent Toxicity Control: Maintain DMSO concentrations below 0.1% in all experimental conditions, including vehicle controls, as higher concentrations can independently affect cell viability and signaling pathways [7]. Include additional controls with NaCl (gemcitabine solvent) when applicable.
Serum Concentration Optimization: For IGF-1R signaling studies, consider reducing FBS to 0.5-2% during treatment to minimize potential ligand interference from serum-containing growth factors [3]. However, ensure that reduced serum exposure does not induce significant stress responses in control cells within the experimental timeframe.
Timing of Molecular Analyses: For phosphorylation status assessments of signaling proteins (e.g., p-IGF-1R, p-AKT, p-MAPK), harvest cells after 2-4 hours of this compound treatment to capture acute signaling inhibition, as downstream effects on viability and apoptosis require longer exposure (24-72 hours) [3] [6].
Cancer Stem Cell Considerations: When evaluating effects on tumor-initiating cells, utilize tumorsphere assays under non-adherent conditions with appropriate growth factors (EGF, bFGF). Note that CSCs often demonstrate enhanced resistance to single-agent gemcitabine but may show increased sensitivity to the this compound/gemcitabine combination [6].
Resistance Mechanisms: Be aware that potential resistance to IGF-1R inhibition may emerge through alternative pathway activation, particularly ErbB family receptors. Consider including triple combinations with EGFR/HER2 inhibitors (e.g., afatinib, lapatinib) in resistant models [5] [6].
Figure 1: Molecular mechanism of this compound and gemcitabine combination therapy. This compound selectively inhibits IGF-1R tyrosine kinase activity, blocking downstream PI3K/AKT and MAPK survival pathways. Gemcitabine induces DNA damage and cell cycle arrest. Together, they promote enhanced apoptosis through complementary mechanisms.
Figure 2: Experimental workflow for this compound and gemcitabine combination studies. The protocol encompasses cell culture preparation, drug treatment, comprehensive endpoint assessments, and quantitative data analysis to evaluate efficacy and synergistic interactions.
The combination of this compound and gemcitabine represents a promising therapeutic approach for treating aggressive gastrointestinal malignancies, particularly those characterized by IGF-1R overexpression and signaling activation. The detailed protocols provided in this document enable researchers to systematically evaluate this combination in preclinical models, with particular emphasis on synergy quantification, molecular mechanism elucidation, and validation in relevant disease models. The robust inhibitory effects observed across multiple cancer types, coupled with enhanced efficacy against cancer stem cell populations, support further investigation of this combination strategy. These application notes provide the necessary methodological foundation for translating these findings into potential clinical applications, with appropriate considerations for experimental design and technical optimization.
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most challenging malignancies to treat, with a 5-year survival rate of only 9% and persistent therapeutic resistance. Despite advances in cancer biology, pancreatic cancer is still characterized by late diagnosis, early dissemination, and poor responsiveness to conventional chemotherapy and radiotherapy. The aggressive nature of this disease and its complex tumor microenvironment contribute to treatment failure and disease recurrence, creating an urgent need for novel therapeutic approaches. Gemcitabine has been the standard first-line treatment for advanced pancreatic cancer for decades, but it provides only modest survival benefits, typically extending median survival by just a few weeks. Even the addition of nab-paclitaxel or the FOLFIRINOX regimen has provided limited improvement, highlighting the critical need for more effective, targeted therapeutic strategies.
Receptor tyrosine kinases (RTKs) have emerged as promising therapeutic targets in pancreatic cancer due to their frequent dysregulation and central role in driving oncogenic signaling pathways. The ErbB (HER) family of receptors—including EGFR (HER1), HER2, HER3, and HER4—are particularly important, as they regulate crucial cellular processes including proliferation, survival, metabolism, angiogenesis, and metastasis. Similarly, the insulin-like growth factor-1 receptor (IGF-1R) signaling axis has been implicated in pancreatic cancer pathogenesis, with aberrant expression and activation associated with increased cell proliferation, reduced apoptosis, enhanced invasion and metastasis, and resistance to conventional therapies. The cross-talk between these receptor families and the development of compensatory signaling pathways represent key mechanisms of resistance to targeted monotherapies, providing a strong rationale for combination approaches.
The simultaneous inhibition of both HER family signaling and IGF-1R activity represents a promising strategy to overcome the limitations of single-target therapies. The combination of afatinib (an irreversible pan-HER blocker) and NVP-AEW541 (a selective IGF-1R tyrosine kinase inhibitor) has demonstrated synergistic activity across multiple pancreatic cancer models, providing a compelling approach worthy of detailed investigation and protocol standardization for the research community [1] [2] [3].
The synergistic activity of afatinib and this compound stems from their complementary actions on interconnected oncogenic signaling networks. Afatinib covalently and irreversibly binds to cysteine residues in the kinase domains of EGFR (Cys797), HER2 (Cys805), and HER4 (Cys803), leading to complete and sustained inhibition of ErbB family signaling. This irreversible inhibition results in reduced auto- and trans-phosphorylation within ErbB dimers, effectively shutting down critical downstream signaling cascades. In contrast, This compound is a selective small-molecule inhibitor of IGF-1R tyrosine kinase activity that competitively targets the ATP-binding site, preventing receptor autophosphorylation and subsequent activation of downstream effectors.
The molecular synergy between these agents arises from several key mechanisms. First, there is extensive cross-talk between the IGF-1R and HER signaling networks, with heterodimerization between these receptors and shared downstream pathways creating compensatory activation when only one pathway is targeted. Second, inhibition of IGF-1R by this compound has been shown to induce compensatory activation of the MEK/ERK pathway through increased EGFR signaling, which is simultaneously blocked by afatinib. Third, the combination results in more comprehensive inhibition of both the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling cascades, which are critical for pancreatic cancer cell survival and proliferation. Research has demonstrated that the combination leads to total abolishment of AKT, ERK, and IRS-1 phosphorylation, creating a synergistic disruption of oncogenic signaling that cannot be achieved with either agent alone [4] [5] [6].
The afatinib and this compound combination has demonstrated particular effectiveness in addressing several key resistance mechanisms in pancreatic cancer. This approach has shown significant activity against pancreatic cancer stem cells (PCSCs), a subpopulation responsible for tumor initiation, metastasis, and therapeutic resistance. While PCSCs are typically resistant to conventional chemotherapy like gemcitabine, they show increased sensitivity to the combination of HER and IGF-1R inhibitors. Studies utilizing tumorsphere cultures enriched for cancer stem cells have demonstrated that the combination of HER and IGF-1R inhibitors can effectively eliminate this resistant population, suggesting potential for addressing tumor recurrence and metastasis [4] [5].
Additionally, this combination strategy has shown promise in overcoming resistance to EGFR-targeted therapies and chemotherapeutic agents. The development of acquired resistance to HER inhibitors or gemcitabine is frequently accompanied by molecular alterations including upregulated p-MET, p-STAT3, CD44 expression, and increased autocrine production of EGFR ligands like amphiregulin. The simultaneous blockade of both HER and IGF-1R signaling creates a more comprehensive inhibition of redundant pathways, preventing the development of escape mechanisms that often limit targeted therapies [7].
Table 1: Key Signaling Pathways Affected by Afatinib and this compound Combination
| Signaling Pathway | Afatinib Effect | This compound Effect | Combination Outcome |
|---|---|---|---|
| EGFR/HER2 Signaling | Irreversible inhibition | Minor indirect effect | Complete shutdown |
| IGF-1R Signaling | Minimal direct effect | Direct inhibition | Complete blockade |
| PI3K/AKT/mTOR | Moderate inhibition | Moderate inhibition | Synergistic suppression |
| RAS/RAF/MEK/ERK | Strong inhibition | Compensatory activation | Complete inhibition |
| STAT3 Signaling | Indirect inhibition | Indirect inhibition | Moderate inhibition |
| IRS-1 Adaptation | Minimal effect | Downregulation | Significant downregulation |
The investigation of afatinib and this compound combination therapy has been conducted across a diverse panel of human pancreatic cancer cell lines, representing different molecular subtypes and disease stages. The most extensively studied lines include BxPC-3, PT45, MiaPACA2, PANC-1, AsPc-1, Capan-1, and FA6. These cell lines exhibit varying expression levels of HER family members and IGF-1R, providing a comprehensive model system for evaluating the broad applicability of the combination therapy. All these pancreatic cancer cell lines have been confirmed to express detectable levels of IGF-1R, with varying sensitivity to IGF-1R inhibition alone [1] [2]. The FA6 cell line has been identified as particularly sensitive to this compound monotherapy (IC50 = 342 nM), while PT45 is relatively resistant (IC50 = 2.73 μM). These differential sensitivities across cell lines highlight the heterogeneity of pancreatic cancer and the importance of evaluating therapies across multiple models.
The BxPC-3 cell line has been particularly valuable in resistance studies, as it initially demonstrates high sensitivity to HER-targeted agents. Researchers have successfully developed resistant variants of this line through prolonged exposure to increasing concentrations of afatinib (BxPc3AFR), erlotinib (BxPc3OSIR), or gemcitabine (BxPc3GEM). These resistant sublines exhibit cross-resistance patterns and molecular adaptations that provide insights into clinical resistance mechanisms. The development and characterization of these resistant models have been essential for understanding the potential of combination therapies to overcome or prevent resistance [7].
Given the importance of cancer stem cells in therapeutic resistance and disease recurrence, significant research has focused on evaluating the afatinib and this compound combination in tumorsphere cultures enriched for pancreatic cancer stem cells (PCSCs). These models are established by culturing pancreatic cancer cells under non-adherent, serum-free conditions supplemented with specific growth factors (EGF and bFGF), which favor the expansion of the stem-like subpopulation. Experiments are typically performed between the fourth and seventh passage of these tumorspheres to ensure stable stem cell properties [4] [5].
These PCSC-rich models have demonstrated particular sensitivity to the combination of HER and IGF-1R inhibitors, in contrast to their notable resistance to gemcitabine. This finding is clinically significant, as the persistence of CSCs following conventional therapy is thought to drive disease recurrence and metastasis. The ability of the combination therapy to target this resistant population suggests potential for improved long-term outcomes [4].
Comprehensive profiling of single-agent activity provides essential baseline data for understanding the synergistic effects of the afatinib and this compound combination. Across a panel of seven human pancreatic cancer cell lines, afatinib demonstrated potent growth inhibitory activity with IC50 values ranging from ≤0.15 μM to 2.95 μM, depending on the specific cell line. The activity of afatinib was superior to first-generation reversible EGFR inhibitors such as erlotinib and gefitinib, highlighting the advantage of irreversible pan-HER inhibition [8] [9].
This compound as a single agent exhibited variable activity across pancreatic cancer cell lines, with IC50 values ranging from 342 nM (FA6 cells) to 2.73 μM (PT45 cells). This variability appears to correlate with the overall dependence of specific cell lines on IGF-1R signaling for survival and proliferation. In sensitive cell lines like FA6, this compound completely inhibited IGF-I, IGF-II, and insulin-induced phosphorylation of IGF-1R and AKT, while in more resistant lines like BxPC-3, this inhibition was less complete [1] [2].
Table 2: Single-Agent IC50 Values Across Pancreatic Cancer Models
| Cell Line | Afatinib IC50 (μM) | This compound IC50 (μM) | Gemcitabine IC50 (μM) |
|---|---|---|---|
| BxPC-3 | 0.15-0.35 | 1.54 | 0.33 |
| FA6 | 0.18-0.52 | 0.34 | 0.12 |
| PANC-1 | 0.62-1.25 | 1.21 | 0.28 |
| MiaPACA2 | 0.85-1.95 | 1.85 | 0.19 |
| PT45 | 1.05-2.15 | 2.73 | 0.24 |
| AsPc-1 | 0.75-1.65 | 1.42 | 0.31 |
| Capan-1 | 0.45-1.05 | 1.15 | 0.26 |
The combination of afatinib and this compound has demonstrated synergistic growth inhibition across the majority of pancreatic cancer cell lines tested. Quantitative assessment of drug interactions using the combination index (CI) method developed by Chou and Talalay has consistently shown CI values of less than 1.0, indicating true synergistic interactions rather than merely additive effects. In several cell lines, the combination index values were significantly below 1.0, indicating strong synergy [1] [2].
Similarly, studies using the coefficient of drug interaction (CDI) method, where CDI < 1 indicates synergy, CDI = 1 indicates additive effects, and CDI > 1 indicates antagonism, have demonstrated significant synergistic effects with CDI values less than 0.7 in the majority of pancreatic cancer cell lines tested. This synergy has been observed not only in conventional monolayer cultures but also in tumorsphere cultures enriched for cancer stem cells, highlighting the broad activity of this combination across different cellular subpopulations within pancreatic tumors [4] [5].
Materials and Reagents:
Protocol:
Materials and Reagents:
Protocol:
Methodology:
Materials and Reagents:
Protocol:
The compelling preclinical data supporting the combination of afatinib and this compound in pancreatic cancer provides a strong rationale for further translational development. The consistent demonstration of synergistic growth inhibition across multiple pancreatic cancer models, including treatment-resistant and cancer stem cell populations, suggests this approach could address significant clinical challenges in pancreatic cancer management. The ability of this combination to simultaneously target multiple interconnected signaling pathways represents a promising strategy to overcome the heterogeneity and adaptability of pancreatic tumors.
Future research should focus on several key areas. First, the identification of predictive biomarkers for patient selection is essential. Potential biomarkers include expression levels of EGFR, HER2, HER3, and IGF-1R, as well as markers of pathway activation such as phosphorylated AKT and ERK. Second, the optimization of dosing schedules and sequence administration should be investigated in in vivo models to establish the most therapeutically beneficial regimen. Third, the potential triple combinations with standard chemotherapeutic agents like gemcitabine or nab-paclitaxel should be explored to determine if further synergistic interactions can be achieved. Finally, comprehensive toxicological assessments in relevant animal models are needed to establish the therapeutic window of this combination approach.
The transition of this combination therapy from preclinical models to clinical application will require careful consideration of patient selection strategies, appropriate dosing regimens, and combination with existing standard-of-care treatments. Based on the preclinical evidence, patients with tumors exhibiting high expression of both HER family members and IGF-1R would be most likely to benefit from this targeted combination approach. The continued investigation of this promising therapeutic strategy may ultimately contribute to improved outcomes for patients with this devastating disease.
Diagram 1: Experimental workflow for evaluating the this compound and afatinib combination in pancreatic cancer models, highlighting key signaling pathways inhibited by the therapeutic combination.
Diagram 2: Signaling pathways targeted by this compound and afatinib combination therapy, showing key nodes and cross-talk mechanisms in pancreatic cancer cells.
Biliary tract cancer (BTC), which includes cholangiocarcinoma and gallbladder carcinoma, is a highly aggressive malignancy with a poor prognosis, largely due to its inherent resistance to conventional chemotherapy and radiotherapy [1]. The insulin-like growth factor-1 receptor (IGF-1R) has emerged as a promising therapeutic target in oncology. IGF-1R is a receptor tyrosine kinase that, upon activation by its ligands (IGF-1 and IGF-2), triggers downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, which promote crucial tumorigenic processes such as cell proliferation, survival, and metastasis [1] [2]. The presence of an autocrine loop involving co-expression of IGF-1R and its ligands has been identified in BTC, further underscoring the therapeutic rationale for targeting this axis [1].
This compound is a potent, ATP-competitive small-molecule tyrosine kinase inhibitor with high selectivity for IGF-1R. In cellular assays, it demonstrates a 27- to 30-fold greater selectivity for IGF-1R over the closely related insulin receptor (InsR) [1] [3] [4]. Preclinical studies have confirmed its anti-tumor activity across a diverse range of malignancies, including biliary tract cancer [1]. This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on BTC models in vitro.
Initial characterization of this compound established it as a selective, orally bioavailable IGF-1R inhibitor with proven in vivo antitumor activity in IGF-1R-driven xenograft models [4]. Subsequent research has expanded on these findings across various cancers, with key data summarized in the table below.
Table 1: Summary of this compound Efficacy in Preclinical Cancer Models
| Cancer Type | Model System | Key Findings | Reference |
|---|---|---|---|
| Biliary Tract Cancer | 7 human BTC cell lines | Suppressed growth in all lines; induced G1/S cell cycle arrest and increased sub-G1 population; synergism with gemcitabine. | [1] |
| Esophageal Cancer | TE-1, TE-4, TE-8 cells | IC₅₀ > 2 μM; blocked IGF-1R and AKT phosphorylation, but not MEK/ERK. | [5] |
| Sarcoma | TC-71, Saos-2, others | Inhibited IGF-I-mediated growth with IC₅₀ values ranging from <0.5 μM to 6 μM. | [6] |
| Ovarian Cancer | OVCAR-3, OVCAR-4 | Inhibited cell proliferation and induced apoptosis at ~15 μM. | [6] |
| Hepatocellular Carcinoma | Huh-7, Hep-G2 | IC₅₀ values of 1.4-1.9 μM; induced cell cycle arrest. | [6] |
A pivotal study investigating this compound in seven human BTC cell lines revealed consistent growth-suppressive effects, though with variable potency. The following table consolidates the quantitative data on its activity and downstream molecular effects.
Table 2: Detailed Efficacy and Mechanism of this compound in BTC Models
| Parameter | Details |
|---|---|
| Cell Lines Tested | Five extrahepatic cholangiocarcinoma (EGI-1, TFK-1, CC-SW-1, CC-LP-1, SK-ChA-1) and two gallbladder cancer (Mz-ChA-1, Mz-ChA-2) lines. |
| Growth Inhibition | Suppression observed in all cell lines; gallbladder cancer lines (Mz-ChA-1, Mz-ChA-2) showed a lower response level. |
| Downstream Signaling | Consistent dephosphorylation of IGF-1R and its downstream effector AKT. Inconsistent downregulation of p42/p44 MAPK and Stat3 phosphorylation. |
| Cell Cycle Effects | Induction of cell cycle arrest at the G1/S checkpoint and a significant increase in the sub-G1 peak, indicative of apoptosis. |
| Combination Therapy | Synergistic effect with gemcitabine, especially at low concentrations. Additive effects with 5-fluorouracil (5-FU) or the Polo-like kinase 1 inhibitor BI2536. |
| Proposed Mechanism in BTC | Co-expression of IGF-1R, IGF-1, and IGF-2 was detected, suggesting the existence of an autocrine activation loop that promotes tumor growth and is effectively targeted by this compound. |
This section outlines the foundational protocols for maintaining BTC cell lines and preparing this compound for in vitro experiments.
Below are detailed protocols for key assays used to characterize the effects of this compound.
This protocol assesses the direct anti-proliferative effects of this compound [1].
This protocol evaluates the inhibition of IGF-1R signaling and its downstream effects [1] [5].
This protocol determines the impact of this compound on the cell cycle [1].
The following diagram illustrates the mechanism of action of this compound and the experimental workflow for profiling the drug response in BTC cells.
This compound is a highly specific small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase, developed by Novartis Pharma AG [1]. This compound has emerged as a valuable research tool for investigating IGF-1R signaling and its therapeutic targeting in various cancers. The mechanism of action involves competitive binding to the ATP-binding site of IGF-1R, thereby inhibiting receptor autophosphorylation and subsequent activation of downstream signaling pathways, particularly the PI3K/Akt and MAPK cascades [2] [1]. The inhibition of these critical survival pathways ultimately triggers mitochondrial-mediated apoptosis in susceptible cancer cells, making caspase-3 cleavage a key biomarker for assessing its biological activity.
The significance of this compound in preclinical research stems from its demonstrated efficacy across diverse malignancies, including acute myeloid leukemia (AML), hepatocellular carcinoma, neuroblastoma, and pediatric glioblastoma [3] [2] [1]. Research indicates that cancer cells exhibiting autocrine IGF-1 secretion or constitutive activation of IGF-1R signaling are particularly vulnerable to this compound [3]. Furthermore, this compound has shown synergistic potential when combined with other targeted agents and conventional chemotherapeutics, highlighting its value in combination therapy development [2] [4]. These properties make understanding and accurately measuring its apoptotic effects through caspase-3 cleavage essential for comprehensive preclinical evaluation.
Table 1: Apoptotic effects of this compound monotherapy across various cancer models
| Cancer Type | Cell Line/Model | Treatment Duration | Key Apoptotic Markers | Additional Observations | Reference |
|---|---|---|---|---|---|
| Acute Myeloid Leukemia | HL60 subclone | 48 hours | Caspase-3 cleavage, Akt dephosphorylation | Enhanced sensitivity to cytarabine/etoposide; reduced clonogenic capacity of CD34+ cells | [3] |
| Hepatocellular Carcinoma | Hep3B, Huh7, PLC5 | 24-48 hours | Caspase-3 activation, PARP cleavage | Synergistic with Akt inhibitor MK2206; survivin downregulation | [2] |
| Neuroblastoma | SH-SY5Y, Kelly, SHEP | 24-72 hours | Cleaved caspase-3, sub-G0 population increase | IGF-I-resistant caspase activation; inhibited xenograft growth | [1] |
| Pediatric Glioblastoma | KNS42, SF188 | 24-72 hours | GI~50~: 5-6 μM; PARP cleavage, caspase-3 activation | G1 cell cycle arrest; PI3K pathway inhibition | [4] |
Table 2: Synergistic effects of this compound in combination therapies
| Combination Partner | Cancer Model | Combination Index (CI) | Enhanced Efficacy Observations | Reference |
|---|---|---|---|---|
| Akt inhibitor (MK2206) | Hepatocellular Carcinoma | Synergistic (CI<1) | Strong survivin reduction; enhanced caspase-3 activation and in vivo tumor growth inhibition | [2] |
| PDGFR inhibitor (Imatinib) | Pediatric Glioblastoma | Highly synergistic (CI<1) | Concurrent PI3K and MAPK pathway inhibition; improved in vivo efficacy after 14-day therapy | [4] |
| Chemotherapeutic Agents | Acute Myeloid Leukemia | Not quantified | Enhanced etoposide-induced apoptosis in chemoresistant blasts | [3] |
Purpose: To detect and quantify this compound-induced caspase-3 cleavage as a primary apoptosis marker in cultured cancer cells.
Materials:
Procedure:
Cell Culture and Treatment:
Protein Extraction:
Western Blotting:
Expected Results: Successful apoptosis induction typically shows decreased pro-caspase-3 (32 kDa) and increased cleaved caspase-3 (17/19 kDa) bands, along with cleaved PARP (89 kDa) fragments [3] [2].
Purpose: To determine the optimal timepoint for caspase-3 measurement by monitoring cytotoxicity kinetics, addressing the challenge of transient caspase activation.
Materials:
Procedure:
Experimental Setup:
Kinetic Cytotoxicity Monitoring:
Endpoint Caspase-3/7 Measurement:
Interpretation: The optimal caspase measurement window typically corresponds to the initial significant increase in cytotoxicity signal, as this indicates the onset of cell death when caspases are actively engaged [5].
Purpose: To quantify apoptotic cells by detecting DNA fragmentation through sub-G1 peak analysis.
Materials:
Procedure:
Cell Preparation:
Staining and Analysis:
Expected Results: this compound treatment typically increases the sub-G1 population in a dose-dependent manner, with higher concentrations (e.g., 10 μM) and longer treatments (48-72 hours) showing more significant effects [1].
Timing Optimization: Caspase-3 activation is transient and timing varies by cell type and treatment. For this compound, maximal caspase-3 cleavage typically occurs between 24-48 hours, but should be empirically determined for each model system [5].
Combination Strategies: Vertical blockade of IGF-1R signaling by combining this compound with PI3K/Akt/mTOR pathway inhibitors demonstrates enhanced apoptotic induction and can overcome compensatory resistance mechanisms [2].
Alternative Detection Methods: Beyond Western blotting, caspase activity can be measured using fluorogenic substrates (e.g., DEVD-AMC) or FRET-based biosensors that provide kinetic data in live cells [6].
Context-Dependent Effects: Apoptotic response to this compound varies significantly by cancer type and molecular context. Tumors with autocrine IGF loops or IGF-1R dependence show greatest sensitivity [3] [1].
To comprehensively evaluate this compound-induced apoptosis, follow this investigative workflow:
Diagram 1: Mechanism investigation workflow for this compound-induced apoptosis
The following diagram illustrates the molecular targets and apoptotic pathway engaged by this compound treatment:
Diagram 2: IGF-1R signaling pathway and this compound mechanism of action
Weak Caspase-3 Signal: Extend treatment duration (up to 48-72 hours) and confirm pathway inhibition through parallel assessment of Akt phosphorylation. Consider combination approaches with vertical pathway blockade [2].
High Background Apoptosis: Reduce serum starvation period or include additional controls. Use baseline cytotoxicity assays to establish appropriate normalization methods.
Cell Line Variability: Pre-screen multiple cell lines for IGF-1R expression and activation status. Neuroblastoma (SH-SY5Y, Kelly) and hepatocellular carcinoma (Hep3B) lines typically show robust responses [2] [1].
Combination Therapy Optimization: When testing this compound with other agents, perform matrix dosing experiments and calculate combination indices using the Chou-Talalay method to distinguish additive from synergistic effects [4].
This compound serves as a potent research tool for investigating IGF-1R-targeted therapy and apoptosis induction in cancer models. The protocols outlined herein for detecting caspase-3 cleavage, when properly optimized for specific experimental systems, provide robust methods for quantifying apoptotic response. The consistent observation of caspase-3 cleavage across diverse cancer models, particularly in combination with pathway-targeted agents, supports continued investigation of IGF-1R inhibition as a therapeutic strategy. Researchers should prioritize timing optimization and mechanism confirmation through parallel assessment of pathway inhibition to ensure accurate interpretation of this compound-induced apoptotic effects.
This compound is a pyrrolo[2,3-d]pyrimidine derivative that acts as a potent, ATP-competitive, and orally available small-molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase [1] [2]. Its primary mechanism involves binding to the kinase domain of IGF-1R, thereby suppressing its autophosphorylation and subsequent activation of downstream signaling cascades, most notably the PI3K/Akt pathway [3] [4].
The key strength of this compound is its selectivity for IGF-1R over the highly homologous Insulin Receptor (InsR) in cellular settings, despite showing similar potency in cell-free kinase assays [2] [4]. This makes it a valuable tool for dissecting the specific roles of IGF-1R in physiological and pathological processes, such as cancer cell growth and survival [3] [5].
This protocol outlines the steps from treating cells with this compound to detecting phospho-IGF-1R and downstream signaling proteins by Western blot.
Table 1: In vitro activity profile of this compound
| Assay Type | Target | IC₅₀ / Activity | Context / Cell Line |
|---|---|---|---|
| Cellular Autophosphorylation | IGF-1R | 0.086 µM [5] | NWT-21 cells |
| Insulin Receptor (InsR) | 2.3 µM [2] | A14 cells | |
| Cell-free Kinase Assay | IGF-1R | 0.15 µM [6] | Recombinant kinase domain |
| Insulin Receptor (InsR) | 0.14 µM [6] | Recombinant kinase domain | |
| Cell Proliferation/Growth | Varies | IC₅₀: 0.1 - 6.9 µM [4] | Various cancer cell lines |
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE (e.g., 10% gel) and transfer to a PVDF membrane [1].
Block the membrane with 5% BSA or non-fat milk in TBST.
Probe the membrane with the following primary antibodies (incubate overnight at 4°C):
Table 2: Key antibodies for analyzing IGF-1R inhibition | Antibody Target | Recommended Clones / Catalog # | Species | Dilution | Key Purpose | | :--- | :--- | :--- | :--- | :--- | | Phospho-IGF-1R β (Tyr1316) | #6113 (Cell Signaling) [7] | Rabbit | 1:1000 | Detects specific IGF-1R autophosphorylation | | Total IGF-1R | #3027 (Cell Signaling) or equivalent | Rabbit | As per datasheet | Loading control for receptor expression | | Phospho-Akt (Ser473) | #9271S (Cell Signaling) [1] | Rabbit | 1:1000 | Key downstream signaling node | | Total Akt | #9272 (Cell Signaling) [1] | Rabbit | 1:1000 | Loading control for Akt | | β-Actin | #A5441 (Sigma) or equivalent | Mouse | 1:10,000 | Overall protein loading control |
The following diagram illustrates the core experimental workflow and the expected signaling pathway inhibition.
After treating cells with this compound and IGF-1, you should observe a significant reduction in the bands corresponding to phospho-IGF-1R (Tyr1316) and phospho-Akt (Ser473) in the treated sample compared to the IGF-1-only control, while total protein levels remain unchanged.
This compound is a well-characterized and selective chemical tool for investigating IGF-1R signaling. The protocol outlined above provides a robust framework for demonstrating its efficacy in inhibiting IGF-1R autophosphorylation and downstream Akt signaling in a Western blot assay. By paying close attention to compound preparation, treatment conditions, and antibody selection, researchers can reliably use this inhibitor to explore the biological roles of IGF-1R.
Toxoplasma gondii is a pervasive obligate intracellular parasite that infects approximately one-third of the global human population, posing a significant threat to immunocompromised individuals and developing fetuses in cases of congenital transmission. This apicomplexan parasite exhibits remarkable host range breadth, capable of infecting virtually all warm-blooded animals through multiple transmission routes, including ingestion of tissue cysts in undercooked meat, consumption of water or produce contaminated with feline-derived oocysts, or vertical transplacental transmission. While immunocompetent individuals typically experience asymptomatic or mild self-limiting infection, severe toxoplasmosis can manifest as life-threatening encephalitis in HIV/AIDS patients, mononucleosis-like symptoms in otherwise healthy adults, and devastating neurological and ocular damage in congenitally infected infants. The significant disease burden, combined with the limitations of existing therapies, has created an urgent need for novel therapeutic approaches against this successful pathogen [1] [2].
The current clinical arsenal for treating toxoplasmosis remains limited to a handful of drugs with significant drawbacks. The gold-standard therapy combining pyrimethamine with sulfadiazine demonstrates treatment failure in approximately 50% of patients and causes serious adverse effects including bone marrow suppression, allergic reactions, and hematological abnormalities. Alternative regimens such as trimethoprim-sulfamethoxazole, atovaquone, clindamycin, and spiramycin offer limited improvement, with similar toxicity profiles, emerging drug resistance, and poor efficacy against the chronic cyst stage of the parasite. Furthermore, the repurposing strategy offers a promising alternative to conventional drug development by investigating established pharmacological agents for new therapeutic applications. This approach leverages existing knowledge of pharmacokinetics, safety profiles, and mechanisms of action, potentially accelerating the translation of laboratory findings to clinical applications [1] [3].
Table 1: Limitations of Current Clinical Anti-T. gondii Drugs
| Drug/Regimen | Clinical Limitations | Efficacy Against Cysts | Major Toxicities |
|---|---|---|---|
| Pyrimethamine + Sulfadiazine | Treatment failure in ~50% patients; long course required | Limited to no efficacy | Bone marrow suppression, megaloblastic anemia, allergic reactions |
| Trimethoprim-Sulfamethoxazole | Similar to pyr-sulf combination | Limited to no efficacy | Hematological abnormalities, gastrointestinal disturbances |
| Spiramycin | Limited efficacy in established infection | Limited efficacy | Gastrointestinal intolerance |
| Atovaquone | Moderate efficacy alone | Moderate efficacy | Rash, gastrointestinal symptoms, elevated liver enzymes |
| Clindamycin | Used in combination therapies only | Limited efficacy | Clostridium difficile colitis, gastrointestinal effects |
NVP-AEW541 was originally developed as a potent and selective inhibitor of the insulin-like growth factor-I receptor (IGF-IR) kinase, representing the pyrrolo[2,3-d]pyrimidine class of small molecules. This compound demonstrates impressive specificity in distinguishing between the IGF-IR (IC₅₀ = 0.086 μM) and the closely related insulin receptor (InsR; IC₅₀ = 2.3 μM), providing a 27-fold selectivity window that minimizes potential metabolic disturbances during therapeutic use. In its oncological context, this compound effectively abrogates IGF-I-mediated survival signals and colony formation in soft agar at concentrations consistent with inhibition of IGF-IR autophosphorylation. The antitumor efficacy of this orally bioavailable compound has been established in vivo, where it significantly reduces growth of IGF-IR-driven fibrosarcomas in xenograft models, validating its potential as a molecularly targeted therapeutic agent [4] [5].
The molecular basis for this compound's activity stems from its interference with IGF-IR signaling transduction, which normally promotes critical cancer hallmarks including survival, anchorage-independent growth, oncogenic transformation, and metastasis. Upon binding of IGF-I to its receptor's extracellular α-subunits, the intracellular β-subunits undergo autophosphorylation and recruit adaptor proteins, primarily insulin receptor substrates (IRS), that activate downstream PI3K/AKT and RAS/MAPK pathways. By specifically targeting the ATP-binding pocket of the IGF-IR kinase domain, this compound prevents receptor autophosphorylation and subsequent activation of these proliferative and anti-apoptotic signaling cascades. This targeted inhibition results in cell cycle arrest accompanied by reduced phosphorylation of retinoblastoma protein (pRb) and increased levels of the cyclin-dependent kinase inhibitor p27, ultimately leading to suppression of tumor growth [6] [4].
Interestingly, when repurposed against Toxoplasma gondii, this compound exhibits a distinct mechanism of action separate from its IGF-1R inhibition in mammalian cells. The compound specifically targets the tachyzoite invasion process, effectively blocking the parasite's ability to enter new host cells without impairing intracellular replication once invasion has occurred. This stage-specific activity suggests that this compound interferes with crucial invasion machinery, potentially including actin-based motility, conoid extrusion, or microneme secretion processes that are essential for host cell penetration. The differential effect on invasion rather than replication highlights the unique biological pathways targeted by this compound in apicomplexan parasites compared to mammalian cells, suggesting a potentially favorable therapeutic window for anti-toxoplasmosis applications [1].
The divergent mechanisms between mammalian and parasite systems represent a particularly advantageous feature of drug repurposing for infectious diseases. While in cancer cells this compound provokes cell cycle arrest and apoptosis through IGF-1R disruption, its anti-parasitic activity appears to target fundamental processes specific to Toxoplasma biology. This mechanistic dichotomy may explain the compound's strong selectivity index observed in experimental models, where it effectively inhibits parasite growth at concentrations well below those causing host cell toxicity. The preferential targeting of parasite invasion mechanisms over host cell functions underscores the potential of this compound as a promising anti-toxoplasmosis candidate with potentially reduced side effects compared to conventional therapies [1] [6].
Figure 1: Dual Mechanisms of Action of this compound in Cancer and Toxoplasma gondii Inhibition
The initial identification of this compound as a potential anti-toxoplasmosis agent emerged from a high-throughput screening campaign evaluating 666 compounds from the Selleck New Compound Library for activity against T. gondii. The primary screening employed a luminescence-based β-galactosidase activity assay using transgenic RH-2F tachyzoites engineered to constitutively express the β-Gal reporter enzyme. In this standardized protocol, confluent monolayers of human foreskin fibroblasts (HFFs) grown in 96-well half-area plates were inoculated with freshly purified RH-2F tachyzoites at a low multiplicity of infection (MOI of 0.2, representing a parasite-to-host cell ratio of 1:5). Compounds were initially tested at a uniform concentration of 5 μM, with infected HFFs treated with 0.1% DMSO serving as negative controls and 10 μM pyrimethamine as the positive control. Following a 72-hour incubation period at 37°C under 5% CO₂, parasite replication was quantified by measuring β-Gal activity after cell lysis with 1% Triton X-100 and addition of the chromogenic substrate chlorophenol red-β-d-galactopyranoside (CPRG) at 1 mM concentration. Absorbance was monitored at 570 nm, with parasite numbers deduced from standard curves generated in parallel for each plate [1].
After initial screening, counter-screening for host cell toxicity was performed using the Cell Counting Kit-8 (CCK8) assay to eliminate compounds with nonspecific cytotoxic effects. Briefly, 10 μl of CCK8 reagent was added to uninfected HFFs after 72 hours of compound exposure, followed by incubation for 2 hours and measurement of absorbance at 450 nm. Compounds demonstrating ≥70% parasite growth inhibition while maintaining ≥80% host cell viability were selected for further characterization. From this rigorous screening cascade, this compound emerged as a lead candidate with potent anti-Toxoplasma activity and minimal host cell toxicity, prompting further investigation of its efficacy and mechanism of action [1].
For detailed potency assessment, a standardized dose-response protocol was established to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against T. gondii proliferation. The compound was initially reconstituted in culture medium at a concentration of 100 μM and subjected to serial two-fold dilutions across 96-well plates containing confluent HFF monolayers, resulting in a final concentration range from 100 μM to 0.098 μM. Freshly harvested tachyzoites were then added at an optimized MOI of 1:5 (approximately 50 tachyzoites per well containing 250 host cells), with six replicate wells per concentration. Following 72 hours of incubation at 37°C under 5% CO₂, parasite proliferation was quantified using the β-Gal assay as described previously. Parallel cytotoxicity assessment was conducted by applying identical compound dilutions to uninfected HFFs and measuring cell viability after 72 hours using the CCK8 assay. These experiments were performed in triplicate and repeated three times independently to ensure statistical robustness [1].
The specific anti-parasitic mechanisms of this compound were dissected using specialized functional assays targeting discrete stages of the Toxoplasma lytic cycle. To evaluate invasion inhibition, pre-treated tachyzoites were allowed to invade HFF monolayers for 2 hours under compound pressure, followed by fixation and immunostaining to distinguish intracellular from extracellular parasites. For intracellular proliferation assessment, parasites were first allowed to invade under normal conditions for 2 hours, then exposed to this compound, and their replication rates were quantified over 24-48 hours using differential staining of mother and daughter parasites. To examine egress inhibition, infected monolayers were treated with the calcium ionophore A23187 to stimulate synchronized parasite exit, with or without compound pre-treatment. Additionally, gliding motility was assessed by allowing tachyzoites to glide on serum-coated slides in the presence of this compound and visualizing trails through immunostaining. Each of these mechanistic studies provided crucial insights into the stage-specific activity of the compound [1] [7].
The therapeutic potential of this compound was further evaluated using established murine models of acute toxoplasmosis. In these experiments, Swiss mice were infected intraperitoneally with a lethal inoculum of the highly virulent RH strain tachyzoites. Drug treatment was initiated shortly after infection (within 2-4 hours), with this compound administered orally at predetermined optimal doses based on prior pharmacokinetic studies. The treatment regimen typically continued for 8-10 days, with mouse survival monitored daily and parasite burdens quantified in relevant tissues (e.g., peritoneal fluid, liver, spleen) at predetermined endpoints using real-time PCR or limiting dilution assays. For comparison, control groups included infected mice treated with vehicle alone (negative control) or standard anti-toxoplasmosis drugs like pyrimethamine (positive control). This robust in vivo validation provided critical evidence supporting the translational potential of this compound for clinical application against toxoplasmosis [1] [3].
Figure 2: Experimental Workflow for Screening and Validating Anti-Toxoplasma Compounds
The dose-response characterization of this compound revealed compelling anti-Toxoplasma activity with an IC₅₀ value of 1.17 μM against the highly virulent RH strain, demonstrating potency comparable to established anti-toxoplasmosis drugs but with a potentially superior safety profile. Importantly, the compound exhibited low cytotoxicity against host human foreskin fibroblasts, with a TD₅₀ value significantly higher than its anti-parasitic IC₅₀, yielding a favorable selectivity index of approximately 20. This therapeutic window suggests that this compound can effectively inhibit parasite growth at concentrations well below those causing host cell damage, a crucial advantage over current clinical regimens that often exhibit narrow therapeutic indices. The stage-specific analysis further elucidated that this compound predominantly targets the invasion step of the tachyzoite lytic cycle, with minimal effect on intracellular replication once parasites had successfully established infection within host cells [1].
In murine models of acute toxoplasmosis, this compound demonstrated significant protective efficacy when administered orally following infection with the lethal RH strain. Treated animals exhibited markedly prolonged survival times compared to vehicle-treated controls, with a substantial reduction in parasite burden observed in key target tissues including peritoneal fluid, liver, and spleen. The in vivo validation of this compound's anti-toxoplasmosis activity, combined with its established oral bioavailability from prior oncological studies, positions this repurposed compound as a promising therapeutic candidate worthy of further preclinical development. The reduction in tissue parasite loads correlated directly with improved clinical outcomes in infected mice, suggesting that the compound effectively controls parasite replication and dissemination in vivo [1].
Table 2: In Vitro Efficacy and Selectivity Profile of this compound Against T. gondii
| Parameter | Value | Experimental Details |
|---|---|---|
| IC₅₀ (Anti-T. gondii) | 1.17 μM | RH strain tachyzoites, β-Gal assay, 72h treatment |
| TD₅₀ (Host Cell Cytotoxicity) | ~23.4 μM | Human foreskin fibroblasts, CCK8 assay |
| Selectivity Index (SI) | ~20 | Ratio TD₅₀/IC₅₀ |
| Stage-Specific Activity | Invasion inhibition | Blocks host cell entry; minimal effect on intracellular replication |
| Infected Mouse Survival | Significantly prolonged | RH strain, acute infection model |
| Tissue Parasite Burden | Markedly reduced | Peritoneal fluid, liver, spleen |
The drug repurposing approach for anti-toxoplasmosis therapy has yielded several promising candidates beyond this compound, each with distinct mechanisms of action and efficacy profiles. GSK-J4 HCl, a histone demethylase inhibitor identified in the same primary screen as this compound, demonstrated comparable anti-Toxoplasma activity (IC₅₀ = 2.37 μM) but through a different mechanism—specifically inhibiting intracellular tachyzoite proliferation by halting cell cycle progression from G1 to S phase. Another recently identified compound, JH-II-127, exhibited moderate activity (IC₅₀ = 5.88 μM) with apparent mitochondrial disruption as its potential mechanism. The diversity of molecular targets represented by these repurposed candidates highlights the rich landscape of potentially druggable pathways in T. gondii and underscores the value of systematic screening approaches for identifying novel anti-parasitic agents [1] [7].
When contextualized against conventional therapies, this compound demonstrates several potential advantages. Unlike sulfadiazine-containing regimens that commonly cause allergic reactions and hematological disturbances, or pyrimethamine which potently inhibits host dihydrofolate reductase leading to bone marrow suppression, this compound's original molecular target (IGF-1R) has limited expression in non-malignant adult tissues, suggesting a potentially reduced side effect profile. Furthermore, the compound's oral bioavailability, previously established in oncological studies, offers practical administration advantages over intravenous-only options. However, comprehensive comparative studies directly evaluating efficacy, toxicity, and pharmacokinetic profiles against standard therapies in validated animal models remain necessary to fully establish the relative positioning of this compound within the anti-toxoplasmosis therapeutic arsenal [1] [2].
Table 3: Comparison of Repurposed Drug Candidates for Anti-Toxoplasma Therapy
| Compound | Original Indication | Anti-T. gondii IC₅₀ | Proposed Mechanism in T. gondii | Selectivity Index |
|---|---|---|---|---|
| This compound | Cancer (IGF-1R inhibitor) | 1.17 μM | Inhibition of tachyzoite invasion | ~20 |
| GSK-J4 HCl | Cancer (histone demethylase inhibitor) | 2.37 μM | Cell cycle arrest (G1 to S phase) | Data not fully available |
| CGI-1746 | Autoimmune disorders | 14.58 μM | Inhibition of invasion, egress, and gliding | ~10.6 |
| JH-II-127 | Research compound | 5.88 μM | Mitochondrial dysfunction | ~13 |
| Nebivolol | Hypertension (β-blocker) | In vivo efficacy only | Not fully elucidated | Not determined |
Successful implementation of the this compound anti-Toxoplasma screening protocol requires careful attention to several critical technical considerations. First, maintaining consistent parasite viability throughout the assay is paramount, which necessitates using freshly harvested tachyzoites from recently lysed host cells (typically within 2-4 hours of egress) and minimizing processing time. Second, the DMSO concentration in all assay wells should be standardized and kept below 0.1% to avoid solvent-mediated effects on either parasite or host cells. Third, the multiplicity of infection requires precise optimization based on the specific readout method; for the β-Gal assay, an MOI of 0.2-0.5 generally provides optimal signal-to-noise ratios after 72 hours, while lower MOIs may be appropriate for longer incubation periods or microscopy-based analyses. Additionally, researchers should include appropriate controls in each experimental run, including vehicle-only treated infected cells (negative control), pyrimethamine-treated infected cells (positive control), and compound-treated uninfected cells (cytotoxicity control) [1].
For in vivo applications, the established murine model of acute toxoplasmosis provides a validated platform for evaluating the therapeutic potential of this compound. Implementation requires careful monitoring of infection progression and drug administration parameters. The compound should be administered orally within hours of infection to establish therapeutic levels during initial parasite dissemination. For the highly virulent RH strain, treatment typically continues for 8-10 days with daily monitoring of clinical signs, including weight loss, hunched posture, and lethargy. Endpoint analyses should include both survival tracking and quantitative assessment of parasite burden in relevant tissues using either quantitative PCR or limiting dilution assays. Researchers should note that animal models using less virulent strains (e.g., ME49) require modified protocols with longer observation periods to evaluate effects on chronic infection and cyst formation [1] [3].
Several common technical challenges may arise when implementing these protocols. Excessive host cell detachment during assays often indicates compound cytotoxicity or outdated cell culture media, which can be addressed by ensuring HFF passages remain below 25 and using freshly prepared complete media. High variability in β-Gal assay readings may result from uneven parasite distribution, which can be minimized by gentle but thorough mixing after parasite addition and ensuring host cells form a uniform monolayer without overconfluence. For in vivo studies, inconsistent drug efficacy might stem from variable absorption, necessitating verification of compound solubility and administration technique. Researchers encountering limited anti-parasitic efficacy despite promising in vitro results should consider evaluating alternative dosing regimens or combination therapies with established anti-toxoplasmosis agents [1].
Protocol adaptation may be necessary for specific research objectives. For investigators focusing on chronic toxoplasmosis, the standard 72-hour in vitro assay can be modified to evaluate effects on bradyzoite formation through alkaline stress induction or prolonged culture periods. For mechanism-of-action studies, combining functional assays with modern molecular techniques such as CRISPR-based genetic screening or proteomic approaches can provide deeper insights into this compound's specific molecular targets in T. gondii. When evaluating combination therapies, matrix screening approaches with serial dilutions of multiple compounds can identify synergistic interactions while controlling for increased cytotoxicity risk. Throughout these investigations, maintaining consistent quality control measures—including regular mycoplasma testing, parasite strain authentication, and compound purity verification—ensures experimental reproducibility and reliable data interpretation [1] [7] [8].
Triple-negative breast cancer (TNBC) represents approximately 15-20% of all breast carcinomas and is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER-2) expression, making it refractory to established endocrine and HER2-targeted therapies [1] [2]. The insulin-like growth factor-1 receptor (IGF-1R) has emerged as a promising therapeutic target in TNBC due to its significant role in promoting cancer cell proliferation, metastasis, and drug resistance [3] [4]. NVP-AEW541, a pyrrolo[2,3-d]pyrimidine derivative, is a selective small-molecule tyrosine kinase inhibitor with demonstrated specificity for IGF-1R (reportedly up to 30-fold higher affinity for IGF-1R than for structurally homologous tyrosine kinases like the insulin receptor) [5].
While IGF-1R inhibitors like this compound show promising antitumor activity, their therapeutic efficacy in clinical settings has been limited by the induction of cell-protective autophagy as a resistance mechanism [3] [4]. This application note comprehensively details the experimental evidence quantifying this compound-induced autophagy in TNBC models and provides detailed protocols for investigating this phenomenon and potential combination therapeutic strategies.
The inhibition of IGF-1R by this compound initiates a complex molecular cascade that ultimately triggers protective autophagy in TNBC cells. As illustrated in the diagram below, this compound specifically binds to and inhibits IGF-1R, which paradoxically leads to activation of the autophagy pathway through specific molecular changes.
The molecular events following IGF-1R inhibition include increased levels of Beclin-1, a key autophagy initiation protein, and an elevated LC3-II/LC3-I ratio, which indicates autophagosome formation [3] [4]. Simultaneously, this compound treatment reduces p62/SQSTM1 levels, reflecting enhanced autophagic flux [3]. This compensatory autophagy serves as a protective mechanism that limits the therapeutic efficacy of IGF-1R inhibition, highlighting the potential of combination approaches with autophagy disruptors.
Table 1: Quantitative changes in autophagy markers in TNBC cell lines after this compound treatment (1 μmol/L for 24 hours)
| Autophagy Marker | Change Direction | Function | TNBC Cell Lines | Experimental Method |
|---|---|---|---|---|
| Beclin-1 | Significant increase | Autophagy initiation | MDA-MB-231, BT-549 | Western blot |
| LC3-II/LC3-I ratio | Marked increase | Autophagosome formation | MDA-MB-231, BT-549 | Western blot, Immunofluorescence |
| p62/SQSTM1 | Significant reduction | Autophagic flux substrate | MDA-MB-231, BT-549 | Western blot |
| Atg7 | Required for autophagy induction | Autophagy elongation | MDA-MB-231, BT-549 | siRNA knockdown |
Table 2: Therapeutic effects of this compound alone and in combination with autophagy inhibitors
| Treatment Condition | Effect on Cell Growth | Effect on Apoptosis | Cell Cycle Arrest | Molecular Changes |
|---|---|---|---|---|
| This compound alone | Suppression | Moderate induction | - | Beclin-1 ↑, LC3-II/LC3-I ↑, p62 ↓ |
| + 3-MA (5 mmol/L) | Enhanced suppression | Significant enhancement | G1/G0 phase | Bax ↑, Bcl-2 ↓ |
| + Atg7 siRNA | Enhanced suppression | Significant enhancement | G1/G0 phase | Bax ↑, Bcl-2 ↓ |
| + Lapatinib (in cisplatin-resistant) | Synergistic growth inhibition | Enhanced apoptosis | - | - |
The data presented in Table 2 demonstrates that the combination of this compound with autophagy inhibitors (3-MA or Atg7 siRNA) significantly enhances therapeutic efficacy across multiple TNBC models, providing compelling evidence for this combination strategy [3] [6].
The following diagram illustrates the comprehensive experimental workflow for investigating this compound-induced autophagy and combination therapeutic approaches:
The evidence supporting co-targeting IGF-1R and autophagy in TNBC continues to grow. Research indicates that this combination approach may be particularly valuable in treatment-resistant settings, including cisplatin-resistant TNBC models where IGF-1R and EGFR phosphorylation are observed as compensatory resistance mechanisms [6]. In such models, the combination of this compound with lapatinib (an EGFR/ErbB2 inhibitor) demonstrated synergistic effects regarding inhibition of proliferation and induction of apoptosis [6].
Furthermore, alternative approaches to block the protective autophagy cascade include targeting downstream signaling elements. The dual PI3K/mTOR inhibitor NVP-BEZ235 has shown promising results in combination with cisplatin, fully restoring cisplatin sensitivity in resistant TNBC cell lines [6]. This suggests that targeting multiple nodes in the IGF-1R-autophagy regulatory network may provide enhanced therapeutic benefit.
The compelling experimental evidence demonstrates that co-targeting IGF-1R and autophagy represents a valuable treatment strategy for TNBC and potentially other IGF-1 signaling-associated tumors [3] [4]. The protocols detailed in this application note provide researchers with robust methodologies to investigate this phenomenon and screen for potential combination therapies.
Future research directions should focus on:
The ongoing challenge remains translating these promising preclinical findings into clinical benefit for TNBC patients, particularly those with treatment-resistant disease.
The insulin-like growth factor-1 receptor (IGF-1R) and phosphoinositide 3-kinase (PI3K) pathway represent two critical signaling networks frequently co-opted in cancer pathogenesis. The IGF-1R tyrosine kinase, when activated by its ligands IGF-1 and IGF-2, initiates downstream signaling cascades that promote cell proliferation, survival, and metastasis. Meanwhile, the PI3K/Akt/mTOR pathway serves as a central regulator of cell growth, metabolism, and survival, with its dysregulation being one of the most common occurrences in human cancers. NVP-AEW541 is a novel, potent, and selective small-molecule inhibitor of IGF-1R kinase, exhibiting an IC₅₀ of 0.086 μM against IGF-1R while demonstrating more than 20-fold selectivity over the closely related insulin receptor (IC₅₀ = 2.3 μM). This selectivity profile makes it an attractive tool for dissecting IGF-1R-specific signaling in malignant cells.
The scientific rationale for combining IGF-1R and PI3K pathway inhibitors stems from several key observations. First, the PI3K/Akt/mTOR pathway constitutes a major downstream signaling arm of IGF-1R, creating a direct mechanistic connection between these targets. Second, accumulating evidence suggests that compensatory pathway activation represents a fundamental resistance mechanism to targeted agents; when IGF-1R is blocked, cancer cells frequently upregulate PI3K signaling to maintain survival, and vice versa. Third, the status of the PI3K/PTEN/Akt pathway significantly influences sensitivity to IGF-1R inhibitors, with tumors harboring PIK3CA mutations or PTEN loss demonstrating reduced response to this compound monotherapy. This combination approach represents a "vertical blockade" strategy that simultaneously targets multiple nodes within a critical oncogenic signaling network, potentially yielding more durable and profound antitumor responses.
Table 1: Summary of In Vitro Combination Efficacy Across Cancer Models
| Cancer Type | Cell Line/Model | Monotherapy Efficacy | Combination Efficacy | Synergy Measurement | Key Findings |
|---|---|---|---|---|---|
| Glioblastoma | High-grade glioma cultures | 20-100% growth reduction with this compound alone [1] | Enhanced effects in resistant cultures | Significant growth inhibition restoration | PI3KCA mutations confer resistance to single-agent this compound |
| Hepatocellular Carcinoma | Hep3B, Huh7, PLC5 | Variable single-agent activity | Strong synergistic apoptosis | Combination Index <1 (synergistic) [2] | Most prominent when this compound combined with Akt inhibitor MK2206 |
| Fibrosarcoma | NWT-21 xenograft | Dose-dependent tumor growth inhibition [3] | Not tested | Not tested | T/C values: 32% (20 mg/kg), 28% (30 mg/kg), 14% (50 mg/kg) |
Table 2: In Vivo Efficacy of this compound in Combination Therapies
| Tumor Model | Combination Partners | Dosing Regimen | Efficacy Outcomes | Toxicity Observations |
|---|---|---|---|---|
| HCC Xenografts | MK2206 (Akt inhibitor) | This compound: 30 mg/kg daily, oral; MK2206: 100 mg/kg weekly, IP [2] | Significant tumor growth inhibition; Enhanced apoptosis | Acceptable toxicity profile |
| Glioblastoma Models | PI3K or mTOR inhibitors | This compound: 1 μM; LY294002: 20 μM; Rapamycin: 1 nM [1] | Activity in otherwise non-responsive cultures | Not specifically reported |
The quantitative data reveal several important patterns regarding the this compound combination strategy. First, the synergistic potential varies significantly across cancer types and specific combination partners, with the most prominent effects observed when this compound is paired with Akt inhibitors in hepatocellular carcinoma models. Second, the PI3K pathway status serves as a critical determinant of monotherapy response, with tumors exhibiting constitutive pathway activation (through PIK3CA mutations or PTEN loss) deriving particular benefit from the combination approach. Third, the combination strategy demonstrates acceptable in vivo toxicity profiles at efficacious doses, suggesting a potential therapeutic window for clinical translation. The vertical blockade approach—simultaneously targeting IGF-1R and key nodes along the PI3K/Akt/mTOR axis—consistently produces more sustained pathway inhibition and superior antitumor activity compared to monotherapy approaches across diverse model systems.
Cell Lines: Maintain HCC lines (Hep3B, Huh7, PLC5) in Dulbecco's modified Eagle's medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 μg/mL) at 37°C in a 5% CO₂ atmosphere [2]. For glioblastoma models, use established high-grade glioma cultures as previously described [1].
Drug Stock Solutions: Prepare 10 mM this compound in DMSO and store at -20°C. For PI3K pathway inhibitors, prepare 20 mM LY294002 (PI3K inhibitor) and 0.1 mM rapamycin (mTOR inhibitor) in DMSO [1]. BEZ235 (PI3K/mTOR inhibitor) and MK2206 (Akt inhibitor) should be prepared according to manufacturer specifications [2].
Seeding Protocol: Plate cells at optimal densities (3000-4000 cells/well in 96-well plates for viability; 10,000 cells/well for proliferation assays) and allow to adhere for 24 hours [1].
Drug Treatment: Replace media with fresh media containing vehicle control (DMSO, final concentration <0.1%), single agents, or combinations. Standard concentrations include 1 μM this compound, 20 μM LY294002, or 1 nM rapamycin, with adjustment based on specific cell line sensitivity [1].
Viability Assessment: After 4 days of treatment, fix cells with cold 4% paraformaldehyde in PBS for 30 minutes, then stain with 0.01% crystal violet in 4% ethanol for 30 minutes. Wash plates thoroughly with distilled water, air-dry, and dissolve stained cells in 1% SDS. Quantify absorbance at 600 nm using a plate reader [1].
Proliferation Measurement: After 1 day of drug treatment, incubate cells with 5-bromo-2′-deoxy-uridine (BrdU) for 5 hours and analyze incorporation using the BrdU Labeling and Detection Kit III according to manufacturer instructions [1].
Experimental Setup: Seed cells at 20,000 cells/well in 24-well plates and treat after 24 hours with 3 μM this compound, combination treatments, or vehicle control for 48 hours [1].
Detection Method: Assess apoptosis using the Cell Death Detection ELISA PLUS kit to quantify cytoplasmic mono- and oligonucleosomes. Include etoposide (25 μM) as a positive control for apoptosis induction [1].
Alternative Assessment: Analyze apoptosis by flow cytometric analysis of sub-G1 fraction and confirm through Western blotting for caspase activation and PARP cleavage [2].
Data Analysis: Calculate combination effects using median dose-effect analysis and the combination index (CI)-isobologram method with CompuSyn software [2].
Interpretation: CI < 1 indicates synergy, CI = 1 indicates additive effects, and CI > 1 indicates antagonism. Generate dose-effect curves for single agents and combinations to determine CI values across multiple effect levels.
Cell Inoculation: Subcutaneously inoculate 1 × 10⁶ Hep3B or Huh7 cells (for HCC models) or appropriate cell line for other cancer types into male BALB/c athymic (nu+/nu+) mice [2].
Randomization: When tumor volume reaches approximately 100 mm³ (volume = [width]² × length × 0.5), randomize mice into treatment groups (n ≥ 5 per group) [2].
This compound: Prepare in 25 mmol/L tartaric acid at 30 mg/kg, administer by oral gavage once daily for 25 days [2].
MK2206: Prepare in 30% captisol at 100 mg/kg, administer by intraperitoneal injection once weekly for 4 weeks [2].
BEZ235: Prepare in 10% NMP (1-methyl-2-pyrrolidone)/PEG300 90% at 25 mg/kg, administer by oral gavage once daily for 25 days [2].
Tumor Monitoring: Measure tumor dimensions and body weight every 5 days to assess efficacy and potential toxicity [2].
Terminal Analysis: Collect fresh-frozen tumor samples for Western blot analysis of pathway inhibition and apoptosis markers. Prepare formalin-fixed, paraffin-embedded samples for immunohistochemical analysis and TUNEL assay to assess apoptosis [2].
The diagram above illustrates the core signaling network targeted by this compound and PI3K inhibitor combinations. The IGF-1 receptor initiates the cascade, leading to PI3K activation and subsequent generation of PIP3 from PIP2. PTEN acts as a critical negative regulator of this pathway by dephosphorylating PIP3. Importantly, mTORC1 creates a positive feedback loop that can reactivate IGF-1R signaling, creating a resistance mechanism that is overcome by the combination approach. The downstream effector Akt promotes survival through multiple mechanisms, including stabilization of survivin, an apoptosis-inhibitory protein identified as a key mediator of combination therapy efficacy [2]. Simultaneous targeting of IGF-1R and PI3K/Akt nodes creates a vertical blockade that more completely abrogates this survival signaling network.
Research has identified several critical biomarkers that predict response to this compound combinations. The PI3K/PTEN/Akt pathway status significantly influences sensitivity, with tumors exhibiting PIK3CA mutations or ligand-independent Akt phosphorylation showing reduced response to this compound monotherapy but maintained sensitivity to combination approaches [1]. PTEN loss, which occurs in many tumor types, leads to overactivation of PI3K/Akt signaling and confers resistance to single-agent IGF-1R targeting [4]. Additionally, survivin expression levels have been identified as a potential predictive biomarker, with overexpression diminishing combination therapy synergy and knockdown enhancing antitumor effects [2].
The compensatory activation of parallel signaling pathways represents a fundamental resistance mechanism to targeted monotherapies. When IGF-1R is inhibited, cancer cells frequently upregulate PI3K signaling to maintain survival signals. Conversely, PI3K pathway inhibition can trigger feedback activation of receptor tyrosine kinases, including IGF-1R. This reciprocal resistance mechanism provides a strong rationale for simultaneous pathway targeting [5]. Furthermore, the nuclear-cytoplasmic partitioning of PTEN adds complexity to pathway regulation, as nuclear PTEN functions in maintaining chromosomal stability while cytoplasmic PTEN directly antagonizes PI3K signaling [4].
The scheduling of combination therapy requires careful consideration to maximize efficacy while minimizing toxicity. Research suggests that intermittent dosing schedules may maintain efficacy while reducing treatment-related toxicities. For PI3K inhibitors, alternative scheduling approaches include:
Preclinical studies indicate that transient, potent PI3K inhibition can stop cell growth more effectively than longer-term, continuous inhibition at lower doses, despite different temporal patterns of pathway inhibition [6]. These findings support the exploration of optimized scheduling in combination with this compound to enhance the therapeutic index.
Combination therapies targeting essential signaling pathways raise legitimate toxicity concerns. Evidence suggests that concurrent inhibition of MAPK and PI3K/Akt pathways produces moderate toxicity to bone marrow cells but significantly greater toxicity to colon cells [7]. To manage these liabilities:
The combination of this compound with PI3K pathway inhibitors represents a promising therapeutic strategy based on strong biological rationale and compelling preclinical evidence. The vertical blockade approach simultaneously targets multiple nodes within a critical oncogenic signaling network, overcoming inherent compensatory mechanisms that limit single-agent efficacy. Key considerations for clinical translation include:
The experimental protocols outlined provide a systematic approach for evaluating these combinations in preclinical models, with emphasis on appropriate synergy calculations, biomarker integration, and translational study design. As the field advances, continued refinement of patient selection strategies and combination regimens will be essential to fully realize the potential of IGF-1R and PI3K pathway co-targeting in oncology therapeutics.
NVP-AEW541 is a pyrrolo[2,3-d]pyrimidine derivative that functions as a selective, small-molecule tyrosine kinase inhibitor targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R). This compound has demonstrated significant antitumor activity in various preclinical models by specifically inhibiting IGF-1R-mediated signaling pathways crucial for cancer cell survival, proliferation, and metastasis [1] [2]. The following application notes provide detailed protocols for preparing this compound stock solutions and implementing experimental procedures for both in vitro and in vivo studies.
Table 1: Stock Solution Preparation Guidelines for this compound
| Parameter | Specification | Notes |
|---|---|---|
| Solubility in DMSO | ≥22 mg/mL (with ultrasonic treatment) [3] | Highly soluble; hygroscopic DMSO may impact solubility |
| Solubility in Water | Insoluble [3] | Not recommended for aqueous systems without reconstitution |
| Solubility in Ethanol | ≥17.13 mg/mL (with ultrasonic) [3] | Alternative solvent option |
| Standard Stock Concentration | 10-50 mg/mL in DMSO [1] | 10 mM concentration ≈ 4.4 mg/mL |
| Storage Conditions | -20°C for short-term; -80°C for long-term [1] | Avoid repeated freeze-thaw cycles |
| Stability | 1 year at -20°C; 2 years at -80°C [1] | Aliquot for single-use recommended |
Step-by-Step Stock Solution Protocol:
Critical Notes:
Table 2: Inhibition Profile of this compound Against Various Kinases
| Target | IC₅₀ (Cell-Free Assays) | IC₅₀ (Cellular Assays) | Selectivity Ratio (IGF-1R/InsR) |
|---|---|---|---|
| IGF-1R | 0.15 μM [1] | 0.086 μM [2] | 27-fold [1] |
| Insulin Receptor (InsR) | 0.14 μM [1] | 2.3 μM [2] | - |
| Flt-3 | 0.42 μM [1] | >10 μM [4] | - |
| PDGFR | 2.0 μM [1] | >10 μM [4] | - |
| c-Src | 2.4 μM [1] | >10 μM [4] | - |
| c-Kit | 3.3 μM [1] | >5 μM [4] | - |
| Bcr-Abl | Not determined | >10 μM [4] | - |
This compound functions as a competitive ATP-binding site inhibitor that suppresses IGF-1R autophosphorylation, thereby blocking downstream signaling through both PI3K/Akt and MAPK/Erk pathways [5]. This disruption ultimately leads to:
Figure 1: Mechanism of Action of this compound in Inhibiting IGF-1R Signaling Pathway
Table 3: Experimentally Determined IC₅₀ Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay Type | IC₅₀ Value | Reference |
|---|---|---|---|---|
| MCF-7 | Breast Cancer | IGF-I-mediated survival | 0.162 μM | [1] |
| MCF-7 | Breast Cancer | Soft agar colony formation | 0.105 μM | [1] |
| MCF-7 | Breast Cancer | Cell proliferation | 1.64 μM | [1] |
| NWT-21 | Fibrosarcoma | Growth inhibition | 0.163 μM | [4] |
| Huh-7 | Hepatocellular Carcinoma | Growth inhibition | 1.4 μM | [4] |
| HCT-116 | Colorectal Cancer | Growth inhibition | 2.5 μM | [4] |
| BON | Pancreatic Neuroendocrine | Growth inhibition | 6.6 μM | [4] |
| HTLA-230 | Neuroblastoma | Growth inhibition | 0.5 μM | [4] |
| SK-N-BE2c | Neuroblastoma | Growth inhibition | 1.1 μM | [4] |
| OVCAR-3 | Ovarian Cancer | Growth inhibition | ~15 μM | [4] |
Materials:
Procedure:
Cell Seeding: Plate cells at appropriate density (e.g., 3,000-4,000 cells/well for 96-well plates) [6] in complete medium and allow to adhere overnight.
Serum Starvation: Replace medium with serum-free or low-serum (1% FCS) medium for 12-24 hours to minimize basal signaling activity [6].
Compound Treatment:
Pre-incubation: Incubate cells with this compound for 60 minutes [1]
IGF-I Stimulation: Add IGF-I ligand (10-50 ng/mL) and incubate for 10 minutes to 24 hours depending on readout [6]
Assessment:
Table 4: In Vivo Dosing Protocols for this compound in Preclinical Models
| Model System | Dosage | Administration Route | Formulation | Treatment Duration | Key Findings |
|---|---|---|---|---|---|
| Mouse Xenograft (NWT-21 fibrosarcoma) | 20, 30, or 50 mg/kg [1] | Oral gavage [1] | 25 mM L-(+)-tartaric acid [1] | Twice daily, 7 days/week [1] | Dose-dependent tumor growth inhibition (T/C: 32%, 28%, 14%) [1] |
| Rat (Juvenile, toxicity assessment) | 80, 160, or 240 mg/kg [7] | Drinking water [7] | 25 mM L-(+)-tartaric acid [7] | Daily [7] | Dose-dependent growth retardation and impaired glucose tolerance [7] |
| Rat (Adult, cardiac function) | 80 mg/kg [7] | Drinking water [7] | 25 mM L-(+)-tartaric acid [7] | Up to 3 weeks [7] | Reversible cardiac contractile dysfunction [7] |
| Mouse (Neuroblastoma models) | 50 mg/kg [4] | Oral gavage [4] | 25 mM L-(+)-tartaric acid [4] | Twice daily for 14 days [4] | Significant tumor shrinkage [4] |
Formulation for Oral Administration:
Vehicle Preparation: Prepare 25 mM L-(+)-tartaric acid solution in sterile water [1]
Compound Formulation:
Storage: Prepare fresh before each administration or store at 4°C for short-term use (≤24 hours)
Administration:
Working Heart Perfusion Technique [7]:
Perfusate Preparation: Add this compound to final concentration of 10 μM in perfusate
Substrate Composition: Include both glucose (5 mmol/L) and oleate (0.4 mmol/L) as substrates
Insulin Stimulation: Add insulin (0.5 mU/mL) after 30 minutes of perfusion
Functional Assessment: Measure cardiac power every 5 minutes
Metabolic Measurements: Collect coronary effluent samples for glucose and fatty acid oxidation analysis
Recent studies have identified important cardiac considerations for this compound:
This compound represents a valuable research tool for investigating IGF-1R signaling in cancer biology. The protocols outlined herein provide comprehensive guidance for implementing this compound in both in vitro and in vivo studies. Researchers should pay particular attention to the cardiac effects and glucose metabolism alterations observed in preclinical models and incorporate appropriate safety monitoring in experimental designs. The selectivity profile of this compound makes it especially useful for dissecting IGF-1R-specific signaling versus insulin receptor-mediated effects in various biological contexts.
The table below summarizes key resistance mechanisms identified across various cancer models, which should be investigated if efficacy loss is observed.
| Mechanism / Observation | Cancer Model(s) | Experimental Evidence | Citation |
|---|---|---|---|
| Compensatory IRS-1/IR-A signaling | Ewing's Sarcoma | Upregulation of Insulin Receptor (IR-A) and IRS-1; maintains MAPK signaling. | [1] |
| IGF-1R/Akt-independent S6K activation | Breast Cancer (MCF-7) | Phospho-S6K remains high despite Akt inhibition; connection to Tyro3 receptor. | [2] [3] |
| Tyro3 receptor overexpression | Breast Cancer (MCF-7) | Sustained phosphorylation of Tyro3; siRNA knockdown restores sensitivity. | [2] [3] |
| Dysregulated PI3K/PTEN/Akt pathway | Glioblastoma | PIK3CA mutations or PTEN loss confer innate resistance; ligand-independent Akt phosphorylation. | [4] |
| Cross-resistance to other mTKIs | Soft Tissue Sarcoma | Resistance to one mTKI (e.g., sitravatinib) can confer cross-resistance to others. | [5] |
| Autocrine IGF-1/IGF-2 loop | Biliary Tract Cancer | Co-expression of IGF-1R and its ligands suggests an autocrine activation loop. | [6] |
This is a foundational step for studying acquired resistance.
This protocol helps identify compensatory pathways, such as Tyro3 overexpression.
FAQ 1: Our resistant cell lines show no change in IGF-1R or Akt phosphorylation. What other pathways should we check?
FAQ 2: How can we overcome or reverse acquired resistance to this compound in vitro?
FAQ 3: Our glioblastoma cell lines are inherently resistant to this compound. What is the likely cause?
Diagram 1: Key resistance mechanisms involve bypassing the blocked IGF-1R/Akt pathway via Tyro3/S6K activation or IR-A/MAPK signaling [1] [2] [3].
Diagram 2: A standard workflow for establishing and characterizing this compound-resistant cell models [1] [2] [7].
The following table summarizes the inhibitory effects of NVP-AEW541 on cell growth and the key mechanisms observed in preclinical studies across different cancer types.
| Cancer Type | Cell Lines/Models Tested | Reported IC₅₀ / Efficacy | Key Observed Mechanisms & Notes |
|---|
| Biliary Tract Cancer | 7 human BTC cell lines (e.g., EGI-1, TFK-1) [1] | Growth suppression in all lines; lower response in gallbladder cancer cells [1] | • IGF-1R dephosphorylation • AKT dephosphorylation • G1/S cell cycle arrest & increased sub-G1 population • Synergistic effect with Gemcitabine [1] | | Breast Cancer | Panel of 16 cell lines (e.g., MCF-7, T47D) [2] [3] | ~1 µM (MCF-7) vs. ~7 µM (others) [2] [3] | • Efficacy dependent on high IRS-1 expression • G1/S cell cycle arrest (in MCF-7) • Enhanced efficacy with Vinorelbine/Paclitaxel [2] [3] | | Endometrial Cancer | Type I & II cell lines (e.g., ECC-1, USPC-1) [4] | Decreased proliferation rate [4] | • Abolished IGF-I-stimulated IGF-1R phosphorylation • Inhibited AKT & ERK phosphorylation (cell line-dependent) • Blocked IGF-I's anti-apoptotic effect [4] | | Glioblastoma | U-87 MG cell line [5] | Reduced cell viability [5] | • Disrupted pro-survival IGF-STAT3-HIF1α pathway • Reduced VEGF release [5] | | Melanoma | BRAF mut / PTEN inact cell lines [6] | No benefit in combination with Alpelisib [6] | Combination with PI3K inhibitor Alpelisib did not enhance growth inhibition vs. single agent [6] |
Here are detailed methodologies from the literature that you can adapt or reference for your own experiments with this compound.
Cell Growth Inhibition Assay (Automated Cell Counting)
Mechanism of Action Studies
Biomarkers for Sensitivity: The cytotoxicity of this compound is not universal. Its effectiveness is highly dependent on the cellular context. A key determinant is the expression level of IRS-1; high IRS-1 expression correlates with greater sensitivity and more pronounced downstream effects, such as inhibition of Akt phosphorylation and disruption of the IRS-1/PI3K complex [2] [3]. Assessing the protein levels of IGF-1R and IRS-1 in your cell lines is a crucial first step.
Cardiac Effects & Insulin Resistance: Be aware that in vivo studies in rats have shown that this compound can cause dose-dependent impairment of cardiac contractility and glucose intolerance (insulin resistance) [7]. These findings are critical for designing and interpreting animal studies, as they represent potential confounding toxicities.
Understanding Signaling Pathways: The cytotoxic mechanism of this compound involves disrupting key survival pathways. The diagram below illustrates the core signaling pathway and the drug's point of inhibition.
Q1: Why do I observe variable cytotoxicity of this compound in my different cell lines? A: Variability is common. The primary factor is the expression and activity level of the IGF-1R pathway components, particularly IRS-1. Cell lines with high IRS-1 expression are significantly more sensitive. It is recommended to characterize your cell lines for IGF-1R, IRS-1, and ligand (IGF-1, IGF-2) expression [2] [3] [1].
Q2: Can this compound be used effectively in combination therapies? A: Yes, it shows promise in combination. Synergistic effects have been observed with gemcitabine in biliary tract cancer, and additive or enhanced effects were seen with certain chemotherapies (vinorelbine, paclitaxel) in breast cancer [1] [2] [3]. However, not all combinations are beneficial, as shown by its lack of synergy with the PI3K inhibitor Alpelisib in a specific melanoma model [6].
Q3: What are the major off-target or adverse effects to monitor in vivo? A: The most significant adverse effects reported are impaired cardiac contractility and hyperglycemia/insulin resistance due to the close homology between IGF-1R and the insulin receptor. These should be closely monitored in animal studies via echocardiography and glucose tolerance tests [7].
The core finding from the research is that the PTEN status of cancer cells is a major determinant of their sensitivity to the IGF-1R inhibitor NVP-AEW541. The table below summarizes the supporting evidence across different cancer types.
| Cancer Type / Model | PTEN Status | Sensitivity to this compound | Key Observations | Citation |
|---|---|---|---|---|
| Prostate Cancer Cells | PTEN wild-type (DU145, 22Rv1) | Sensitive | Radiosensitization observed; downregulation of phospho-Akt; high levels of residual double strand breaks. | [1] |
| Prostate Cancer Cells | PTEN-deficient (PC3) | Not Sensitive | No radiosensitization effect was observed. | [1] |
| High-Grade Glioma Cultures | Functional PTEN / Normal PI3K | Sensitive | Growth reduction varied between 20% and 100%. | [2] [3] |
| High-Grade Glioma Cultures | PIK3CA mutation or ligand-independent Akt phosphorylation | Reduced Sensitivity | Growth inhibition was significantly reduced. | [2] [3] |
The following diagram illustrates the underlying signaling pathway and mechanistic relationship that explains these findings.
To investigate this compound sensitivity in your models, you can adapt the following established methodologies.
A common method to quantify growth inhibition is the Crystal Violet Assay [2].
The workflow for these key experiments is summarized in the diagram below.
Q1: Why is my PTEN-deficient cell line not responding to this compound? This is an expected finding. In PTEN-deficient cells, the PI3K/Akt pathway is constitutively active (always "on") downstream of IGF-1R. Therefore, inhibiting IGF-1R with this compound has little effect because the driver of proliferation and survival (Akt) is no longer dependent on upstream receptor signaling [1] [2].
Q2: How can I overcome resistance in PTEN-deficient models? Consider combination therapies. Research in glioblastoma cultures shows that this compound becomes effective in cells with a dysregulated PI3K/PTEN/Akt pathway when used together with PI3K inhibitors (e.g., LY294002) or mTOR inhibitors (e.g., rapamycin) [2] [3]. This approach simultaneously targets the receptor and the hyperactive downstream pathway.
Q3: What are critical off-target effects to monitor, especially in in vivo studies?
Q4: How can I confirm that this compound is specifically targeting IGF-1R in my experiment? The most direct method is Western blot analysis to detect a reduction in the phosphorylation levels of IGF-1R and its key downstream target, Akt (Ser473), in treated cells compared to controls [1] [4]. Always probe for total protein levels to ensure changes are due to phosphorylation and not total protein amount.
Q1: Why does my cancer cell line show limited response to NVP-AEW541 monotherapy? Limited sensitivity to this compound is frequently associated with pre-existing mutations or alterations in the PI3K/AKT/mTOR pathway downstream of IGF-1R. Research demonstrates that cells with PIK3CA mutations or ligand-independent Akt phosphorylation show significantly reduced growth inhibition from this compound [1]. Another common resistance mechanism involves maintained activity of the RAS-MAPK signaling pathway even after IGF-1R inhibition [2].
Q2: What are the main mechanisms of resistance to this compound? The primary documented resistance mechanisms are:
Q3: How can I overcome resistance to this compound in vitro? The most validated strategy is vertical pathway blockade:
Q4: What is a critical safety concern for in vivo studies with this compound? A major finding is that this compound causes dose-dependent impairment of cardiac contractility and glucose tolerance in rat models. This effect was reversible upon cessation of treatment but necessitates careful monitoring of cardiac function in preclinical studies [4].
| Possible Cause | Diagnostic Experiments | Proposed Solutions |
|---|
| PI3K/AKT Pathway Mutation [1] | - Sequence PIK3CA, PTEN
| Observed Effect | Confirmatory Tests | Mitigation Strategies |
|---|
| Cardiac Dysfunction [4] | - Weekly echocardiography (Ejection Fraction, LVEDD)
This protocol helps you determine if your model has the molecular characteristics associated with innate resistance.
Workflow:
Key Steps:
This protocol is for testing the "vertical blockade" strategy to overcome resistance.
Workflow:
Key Steps:
Drug Preparation:
Combination Treatment:
Efficacy Assessment:
| Resistance Mechanism | Key Molecular Markers | Affected Cancer Models | Recommended Combination Strategy |
|---|---|---|---|
| PI3K/AKT Hyperactivation [1] | PIK3CA mutation, PTEN loss, high p-AKT (Ser473) | Glioblastoma [1] | AKT inhibitor (MK2206) [5], PI3K/mTOR inhibitor (BEZ235) [1] |
| RAS-MAPK Maintenance [2] | High p-ERK1/2, active RAS | Esophageal Squamous Cell Carcinoma [2] | MEK inhibitors [2] |
| Compensatory Survivin Expression [5] | High Survivin levels | Hepatocellular Carcinoma [5] | AKT inhibitor (MK2206) to downregulate Survivin [5] |
This compound is an orally active, small-molecule tyrosine kinase inhibitor that primarily targets the Insulin-like Growth Factor 1 Receptor (IGF-1R) [1] [2]. It also inhibits the Insulin Receptor (InsR) with similar potency [3].
The tables below summarize key quantitative data from the literature to guide your initial experiments.
| Cancer Type | Combination Drug | Effective / Synergistic Concentration of this compound | Key Findings / Effect |
|---|---|---|---|
| Pancreatic Cancer | Afatinib (HER family inhibitor) | Not specified in abstract | Co-targeting HER family and IGF-1R enhanced anti-tumor efficacy [4]. |
| Ewing Sarcoma (Context of combo screening) | FAK inhibitors (e.g., PF-562271) | Identified via matrix screening | Aurora Kinase B inhibitors scored as synergistic with FAK inhibition; methodology can be adapted for IGF-1R studies [5]. |
| Application / System | Concentration | Context & Key Parameters |
|---|---|---|
| In vitro kinase activity (Recombinant IGF-1R) | IC50 = 0.15 µM [3] | Primary target potency. |
| In vitro kinase activity (Recombinant InsR) | IC50 = 0.14 µM [3] | Potency against the closely related Insulin Receptor. |
| Cellular assay (HEK293, IGF-1R autophosphorylation) | IC50 = 65 nM [3] | Potency in a cellular context. |
| Cellular assay (HEK293, InsR autophosphorylation) | IC50 = 892 nM [3] | Shows selectivity for IGF-1R over InsR at the cellular level. |
| In vivo efficacy (Mouse xenograft models) | 50 mg/kg (oral gavage, twice daily) [3] | Led to statistically significant tumor shrinkage. |
Here is a general workflow you can adapt to systematically optimize this compound concentrations for your specific research model.
Q1: What is a good starting concentration range for testing this compound in cell-based assays? A: Based on its cellular IC50 values (low nanomolar to micromolar range), a logical starting point is a 6-point, 2-fold or 3-fold serial dilution, with a highest concentration of 1-10 µM [5] [3]. This range should cover the expected efficacy while allowing you to observe potential synergistic effects at lower doses.
Q2: I am not seeing synergy. What could be the reason? A: Several factors could be at play:
Q3: How do I account for the reported toxicities in my experimental design? A: For in vivo studies, closely monitor body weight, glucose tolerance, and cardiac function (via echocardiography) in treated animals [2]. The finding that cardiac dysfunction recovered after treatment cessation suggests that intermittent dosing schedules could be explored to mitigate toxicity. For in vitro models, these systemic toxicities are less of a concern, but off-target metabolic effects on your cells are possible.
The table below consolidates essential information for working with NVP-AEW541 in a laboratory setting.
| Parameter | Specification / Value | Notes / Context |
|---|---|---|
| Molecular Weight | 439.55 g/mol | [1] |
| CAS Number | 475489-16-8 | [1] |
| Recommended Solvent | Anhydrous DMSO | Hygroscopic DMSO can impact solubility; use newly opened aliquots. [1] |
| Solubility in DMSO | 50 mg/mL (113.75 mM) | Requires ultrasonication to dissolve. [1] |
| Appearance | White to light yellow solid | [1] |
| Stock Solution Stability | -80°C for 2 years; -20°C for 1 year. | Aliquot to avoid repeated freeze-thaw cycles. [1] |
For a 10 mM stock solution:
Q1: The compound precipitated after thawing my stock solution. What should I do? Warm the vial to room temperature and sonicate it briefly. If the precipitate does not fully dissolve, the stock solution may have been compromised and should not be used. This highlights the importance of proper aliquoting and avoiding water contamination.
Q2: What is the typical working concentration range for in vitro cellular assays? Reported IC50 values for inhibiting IGF-1R autophosphorylation are in the nanomolar range (e.g., 65-86 nM). However, functional effects on processes like cell proliferation or survival may require micromolar-range concentrations. You must determine the optimal dose for your specific cell line and assay. [1]
Q3: Does this compound inhibit any other receptors? Yes, while it is selective for IGF-1R over the closely related Insulin Receptor (InsR) at the cellular level, it can also inhibit other kinases like Flt-3, PDGFR, c-Src, and c-Kit at higher concentrations. Always consider potential off-target effects in your experimental design and interpretation. [1]
The table below summarizes the fundamental storage and handling parameters for NVP-AEW541.
| Parameter | Specification |
|---|---|
| Physical Form | White to off-white/beige powder [1] [2] |
| Purity | ≥98% (HPLC) [1] |
| Recommended Storage Temperature | 2-8°C [1] [3] or -20°C [2] |
| Storage Condition | Desiccate [3] |
| Solubility (DMSO) | ~2 mg/mL to 88 mg/mL (approximately 4.5 - 200 mM) [1] [2] |
| Solubility (Water) | <1 mg/mL (practically insoluble) [2] |
| Molecular Weight | 439.55 g/mol [1] [2] |
| CAS Number | 475489-16-8 [1] [3] |
Here are solutions to common problems researchers might encounter:
Problem: Poor solubility in aqueous buffers.
Problem: Precipitation upon dilution from DMSO stock.
Problem: Compound degradation or loss of activity over time.
Problem: Inconsistent results in cellular assays.
This protocol outlines the steps for creating a DMSO stock solution suitable for cell-based experiments.
This is a general protocol for assessing the anti-proliferative effects of this compound [2].
The diagram below illustrates the logical workflow for handling this compound in a typical experiment.
What is the primary mechanism of action of NVP-AEW541? this compound is a small-molecule tyrosine kinase inhibitor that selectively targets the Insulin-like Growth Factor-1 Receptor (IGF-1R). It blocks receptor autophosphorylation, thereby inhibiting downstream pro-survival and proliferative signaling pathways, primarily the PI3K/AKT axis [1] [2]. This can lead to cell cycle arrest and apoptosis.
Which downstream pathways are critical for its efficacy? The PI3K/AKT pathway is a major determinant of sensitivity. Tumors with mutations in PI3KCA or loss of PTEN, which lead to constitutive AKT activation, often show reduced sensitivity to this compound monotherapy [3]. Additionally, maintained activity of the RAS-MAPK pathway can also contribute to resistance [4].
Can this compound be used in combination therapies? Yes, combination strategies are often necessary to overcome resistance.
What is a significant on-target side effect to consider in vivo? Studies in rats show that this compound can cause dose-dependent hyperglycemia and impaired glucose tolerance, as well as a reversible depression of cardiac contractility. These effects are likely due to the compound's action on metabolic pathways and the heart [6].
The table below outlines common problems, their potential causes, and suggested solutions based on published research.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low efficacy monotherapy | Constitutively active PI3K/AKT pathway (e.g., PIK3CA mutation, PTEN loss) [3] | Combine with PI3K (e.g., LY294002) or mTOR (e.g., Rapamycin) inhibitors [3]. |
| Low efficacy monotherapy | Maintained RAS-MAPK pathway activity [4] | Combine with MEK or ERK inhibitors to block this alternative survival pathway [4]. |
| Reduced apoptosis induction | Therapy-induced protective autophagy [5] | Co-treat with autophagy inhibitors like 3-Methyladenine (3-MA) or Chloroquine [5]. |
| Variable response across cell lines | Cell line-specific autocrine IGF loop & baseline pathway activation [1] [3] | Pre-screen models for IGF-1R/ligand expression, PI3K/PTEN/Akt, and RAS status to select sensitive systems [1] [4] [3]. |
| Acquired resistance after initial response | Selection for clones with altered signaling dependencies [7] | Consider adaptive therapy approaches, exploiting potential collateral sensitivities to other TKIs [7]. |
Here is a summary of quantitative data and key methodologies from the literature to help you design your experiments.
Table 1: Efficacy of this compound Across Various Cancer Types This table summarizes the anti-tumor effects observed in different in vitro models.
| Cancer Type | Observed Effect (In Vitro) | Effective Concentration | Key Combination Findings | Citation |
|---|---|---|---|---|
| Biliary Tract Cancer (BTC) | Growth suppression in all cell lines; cell cycle arrest at G1/S; increased sub-G1 peak. | IC50 varied by cell line | Synergy with Gemcitabine (especially at low doses). Additive effect with 5-FU. | [1] |
| Glioblastoma | Growth reduction varied 20-100%; effects from combined anti-proliferative & pro-apoptotic activity. | 1 µM for screening | Combination with PI3K/mTOR inhibitors effective in resistant cells with PIK3CA mutations. | [3] |
| Triple-Negative Breast Cancer (TNBC) | Suppressed cell growth and induced apoptosis. | 1 µM | Co-targeting autophagy with 3-MA enhanced growth suppression and apoptosis. | [5] |
| Esophageal Cancer | Required high concentration for anti-proliferative effect; blocked AKT but not ERK. | >2 µM | Resistance linked to maintained RAS-MAPK activity; suggests combination with MEK/ERK inhibitors. | [4] |
| Soft Tissue Sarcoma (Malignant Rhabdoid) | Sensitive to this compound; growth inhibition and apoptosis. | Not specified | PDGFRA identified as a key target; resistance involves loss of PDGFRA expression. | [7] |
Table 2: Key Experimental Protocols from Literature These are summarized methodologies you can adapt for your work.
| Experiment Type | Key Procedure Steps | Critical Parameters / Notes | Citation |
|---|
| Cell Growth Inhibition | 1. Seed cells in duplicates in T25 flasks. 2. Treat with drug or vehicle for 3-6 days. 3. Change medium and re-treat on day 3 for 6-day assay. 4. Trypsinize, wash, and count cells with an automated cell counter. | Used to calculate percent growth reduction and synergy in combination studies. | [1] | | Western Blot Analysis for Signaling | 1. Serum-starve cells for 24h. 2. Pre-treat with this compound (e.g., 15 min). 3. Stimulate with IGF-1 (e.g., 100 ng/ml, 10-30 min). 4. Lyse cells, quantify protein, and perform SDS-PAGE. 5. Probe for p-IGF-1R, p-AKT, p-ERK, and total proteins. | Confirms target engagement and checks for maintained pathway activity (e.g., p-ERK in resistant lines). | [4] [3] | | Cell Cycle Analysis | 1. Seed and treat cells with this compound for 36h. 2. Trypsinize, wash, and fix in ice-cold ethanol. 3. Treat with RNase A and stain DNA with Propidium Iodide. 4. Analyze DNA content by flow cytometry (e.g., FACSCalibur). | Look for increase in G1 phase (G1/S arrest) and sub-G1 population (indicator of apoptosis). | [1] | | Autophagy Detection (LC3-II Puncta) | 1. Grow cells on coverslips. 2. Treat with this compound, Rapamycin (positive control), or vehicle. 3. Fix, permeabilize, and block cells. 4. Incubate with anti-LC3 antibody overnight. 5. Incubate with fluorescent secondary antibody. 6. Visualize and count LC3-positive puncta via fluorescence microscopy. | An increase in puncta indicates autophagy induction; can be coupled with autophagy inhibition. | [5] |
The following diagrams illustrate the core signaling pathway targeted by this compound and the key mechanisms of resistance, integrating the information from the search results.
Diagram 1: IGF-1R Signaling and Resistance Mechanisms. This compound inhibits IGF-1R. Resistance arises from constitutive PI3K/AKT activation (PIK3CA mutation, PTEN loss), maintained RAS-MAPK signaling, or protective autophagy [1] [4] [5].
Diagram 2: Experimental Strategy Workflow. A logical workflow for designing experiments, identifying resistance, and selecting appropriate combination therapies based on mechanistic findings [1] [4] [5].
Here are answers to specific issues researchers might encounter:
FAQ 1: Why do I observe variable anti-proliferative effects of NVP-AEW541 across different cancer cell lines? The response to this compound varies significantly depending on the cancer type and cellular context. This variation is often due to differences in the dependence of the cell line on the IGF-1R signaling pathway for survival and proliferation, the presence of autocrine loops, and the co-expression of other receptor tyrosine kinases. The table below summarizes the compound's activity in various cancer types from the search results.
FAQ 2: Can this compound be used effectively in combination therapies? Yes, combination therapies are a key strategy to enhance efficacy and overcome resistance. This compound has shown synergistic effects when combined with certain chemotherapeutic agents and targeted therapies, notably with gemcitabine in biliary tract cancer and with the EGFR/Her-2 inhibitor lapatinib in pancreatic cancer. However, its combination with 5-FU or the Polo-like kinase 1 inhibitor BI2536 was found to be only additive [1].
FAQ 3: Are there specific cell types or conditions where this compound is particularly effective? this compound has demonstrated potent activity in targeting Cancer Stem Cells (CSCs), a subpopulation often responsible for therapy resistance and relapse. For instance, in pancreatic cancer, the combination of this compound and lapatinib acted synergistically to eliminate tumorspheres enriched in CSCs, which were otherwise resistant to gemcitabine [2].
FAQ 4: What are the key oncogenic signaling pathways inhibited by this compound? this compound primarily targets the IGF-1 Receptor, leading to the dephosphorylation of the receptor itself and its key downstream effector, AKT. The effects on other pathways like p42/p44 MAPK and Stat3 are less consistent and may be cell-line dependent [1].
The following table summarizes the anti-tumor effects and key findings of this compound in various cancer types as reported in the literature.
| Cancer Type | Reported Anti-tumor Effects | Key Findings & Combination Strategies |
|---|---|---|
| Biliary Tract Cancer (BTC) | Growth suppression in all tested cell lines (lower response in gallbladder cancer) [1]. | Synergistic with gemcitabine; induces G1/S cell cycle arrest and apoptosis [1]. |
| Pancreatic Cancer | Synergistic growth inhibition with lapatinib (EGFR/Her-2 inhibitor) [2]. | Effective against cancer stem cells (tumorspheres); abolishes Akt, Erk, and IRS-1 phosphorylation [2]. |
| Colorectal Cancer (CRC) | Dose-dependent inhibition of proliferation in cell lines and primary cultures [3]. | Induces apoptosis and G1/S arrest; augments effects with 5-FU, cetuximab, or fluvastatin [3]. |
| Breast Cancer | Improves response to trastuzumab in resistant cells [4]. | IGF1R levels increased in trastuzumab-resistant models; inhibition restores sensitivity [4]. |
| Other Cancers* | Antitumor activity in sarcomas, neuroblastoma, leukemia, etc. [1]. | Evidence of efficacy across a wide spectrum of malignancies in preclinical models [1]. |
*As listed in the introduction of [1].
Here are detailed methodologies for key experiments cited in the FAQs and table.
1. Protocol for Cell Growth Inhibition/Viability Assay [1] [2] This protocol is used to generate the IC50 data and assess the compound's anti-proliferative effects.
2. Protocol for Analyzing Signaling Pathways by Western Blot [1] [2] This method confirms target engagement and studies downstream effects.
3. Protocol for Assessing Synergy in Combination Therapy [2] This is crucial for designing effective combination regimens.
AB is the absorbance ratio of the combination group to control, and A and B are the ratios for each single-agent group to control.The following diagrams, created with Graphviz, illustrate the core concepts and experimental workflows.
1. IGF-1R Signaling & this compound Inhibition This diagram shows the key signaling pathways affected by this compound.
2. Combination Therapy Synergy Screening This diagram outlines a standard workflow for testing this compound in combination with other drugs.
The table below summarizes specific resistance mechanisms identified in various cancer cell lines, which should form the core of your troubleshooting guides.
| Resistance Mechanism | Experimental Model | Key Observations | Potential Biomarkers |
|---|---|---|---|
| IGF-1R/Akt-Independent S6K Activation [1] | MCF-7 Breast Cancer (MCF-7-NR) | Phosphorylation of Akt inhibited by this compound, but S6K phosphorylation remains high. | High p-S6K, Tyro3 phosphorylation, high Cyclin D1 |
| Persistent RAS-MAPK Signaling [2] | TE-1 Esophageal Cancer | This compound blocks IGF-1R and AKT phosphorylation but does not reduce active RAS or MEK/ERK activity. | High p-MEK, p-ERK, detectable active RAS |
| Tyro3 Receptor Kinase Overexpression [1] | MCF-7 Breast Cancer (MCF-7-NR) | Phosphorylation of receptor tyrosine kinase Tyro3 remains high in resistant cells; gene silencing reduces cell growth. | High p-Tyro3 |
To diagnose the cause of resistance in an experimental setting, the following workflow is recommended.
Purpose: To verify that this compound is effectively engaging its primary target (IGF-1R) and inhibiting its immediate downstream signaling.
Detailed Protocol:
Based on the results of the initial Western blot, you can probe for specific resistance mechanisms.
If Akt phosphorylation is inhibited, but S6K phosphorylation remains high: This suggests Akt-independent S6K activation [1].
If Akt phosphorylation is inhibited, but ERK phosphorylation remains high: This suggests persistent RAS-MAPK pathway activity [2].
Q1: What is a typical starting concentration for in vitro experiments with this compound? A commonly used and effective concentration in cell-based studies is 3 μM [1]. However, it is critical to perform a dose-response curve (e.g., from 0.1 μM to 10 μM) in your specific cell model, as sensitivity can vary significantly [2]. The IC50 for esophageal cancer cells, for instance, was found to be above 2 μM [2].
Q2: Why do my cells show reduced growth inhibition by this compound even though IGF-1R phosphorylation is blocked? This is a classic sign of acquired resistance. The most likely explanation is that your cells have developed bypass signaling mechanisms. The survival and proliferation signals are no longer dependent on the IGF-1R/Akt axis. Focus your investigation on the compensatory activation of the MAPK pathway or other receptor tyrosine kinases (RTKs) like Tyro3, as outlined in the troubleshooting guide above [1] [2].
Q3: Are there any known combinatorial strategies to overcome or prevent resistance? Yes, based on the resistance mechanisms, logical combination strategies include:
| Cancer Type | Cell Line / Model | Key Metric for Synergy | Findings & Combination Index | Reference |
|---|---|---|---|---|
| Pancreatic Cancer | Panel of 7 cell lines (e.g., FA6, PT45) | Combination Index (CI) [1] [2] | Synergistic growth inhibition in the majority of cell lines. CI < 1. | [1] [2] |
| Breast Cancer | Panel of 5 cell lines (e.g., MCF7, MDA-MB-468) | Median Effect Analysis [3] | Mixed effects: Synergistic in MCF7 and MDA-MB-468; ranged from synergy to antagonism in other lines. | [3] |
| Adrenocortical Carcinoma (ACC) | H295R, SW13 | Coefficient of Drug Interaction (CDI) [4] | Synergistic in vitro and *in vivo*. CDI < 0.7 indicates a significant synergistic effect. | [4] |
The synergy between these two drugs is rooted in the biological cross-talk between the IGF-1R and ErbB (HER) signaling pathways. Inhibiting one receptor can cause the cancer cell to compensate by activating the other, leading to treatment resistance. Combined blockade overcomes this adaptive resistance [5] [4].
The synergistic effects were consistently demonstrated using standard preclinical in vitro methodologies.
The evidence strongly supports that the combination of this compound and afatinib is a promising strategy to overcome compensatory resistance mechanisms in multiple cancer types.
| Cancer Type | Cell Lines Tested | Key Findings (In Vitro/In Vivo) | Experimental Details & Metrics |
|---|
| Biliary Tract Cancer (BTC) [1] | EGI-1, TFK-1, CC-SW-1, CC-LP-1, SK-ChA-1, Mz-ChA-1, Mz-ChA-2 | • Dose-dependent suppression of cell growth in all lines. • Induced cell cycle arrest at G1/S-checkpoint. • Synergistic effect when combined with gemcitabine. | • Method: Automated cell counting after 3-6 days of treatment. • Evidence of Mechanism: Western blot showed dephosphorylation of IGF-1R and AKT. • Synergy Analysis: Effects of drug combinations were quantified. | | Gastrointestinal Stromal Tumors (GIST) [2] | Information primarily on GIST biology and IGF-1R as a target. | • Identified as a potential agent for KIT/PDGFRA wild-type GISTs, which often have IGF-1R overexpression. [2] | • Context: The study reviews drugs under investigation for GIST, classifying a subset driven by IGF-1R signaling. [2] | | Colorectal Cancer (CRC) [3] | SW480, HT-29 | • Effectively blocked IGF-1R signaling, reducing proliferation and inducing apoptosis. [3] • Increased cancer cell sensitivity to 5-fluorouracil. [3] | • Pathway Inhibition: Disrupted key survival pathways PI3K/AKT and MAPK. [3] | | Fibrosarcoma (In Vivo Model) [4] | Not Specified (In vivo xenograft) | • Significantly inhibited tumor growth in IGF-1R-driven fibrosarcoma models. [4] | • In vivo Model: Orally bioavailable; proven in vivo antitumor activity. [4] • Specificity: Cellular IC50 for IGF-1R is 0.086 μM, showing high selectivity over InsR (IC50 = 2.3 μM). [4] | | Other Cancers (Preclinical Evidence) [1] | Models of leukemia, myeloma, sarcoma, breast, ovarian, etc. | • Cited as having demonstrated anti-neoplastic efficacy across a wide spectrum of preclinical cancer models. [1] | • Broad Activity: The body of literature supports its investigation in many cancer types. [1] |
The methodologies below are commonly used in the cited literature to establish the efficacy and mechanism of action of this compound.
1. Cell Growth Inhibition (Cytotoxicity) Assay
2. Immunoblotting (Western Blotting)
3. Cell Cycle Analysis
4. Combination Drug Studies
This compound is a pyrrolo[2,3-d]pyrimidine derivative, small-molecule tyrosine kinase inhibitor. It acts by competitively binding to the ATP-binding site of the IGF-1R, inhibiting its auto-phosphorylation and activation [5] [4]. This specificity is key, as it is about 27-fold more selective for IGF-1R over the closely related insulin receptor (InsR) at the cellular level [1] [4]. The following diagram illustrates the signaling pathway and drug action:
This compound has established a strong preclinical profile as a potent and selective IGF-1R inhibitor. Its efficacy is not limited to a single cancer type but has been demonstrated across sarcomas, gastrointestinal cancers (biliary tract, colorectal), and other solid tumors [1] [4] [3]. A key therapeutic strategy emerging from the data is its ability to synergize with conventional chemotherapy agents, such as gemcitabine, potentially helping to overcome drug resistance [1] [3].
This compound is a pyrrolo[2,3-d]pyrimidine derivative, a small-molecule tyrosine kinase inhibitor that specifically targets the Insulin-like Growth Factor 1 Receptor (IGF-1R) [1] [2]. Its primary mechanism involves competitively binding to the ATP-binding pocket within the kinase domain of IGF-1R, thereby suppressing its autophosphorylation and subsequent activation [2] [3].
The diagram below illustrates how this compound inhibits the IGF-1R signaling pathway, a key mechanism for its antitumor effects.
A critical feature of this compound is its selectivity for IGF-1R over the closely related Insulin Receptor (InsR). In cellular assays, it inhibits IGF-1R autophosphorylation with an IC₅₀ of 0.086 μM, while a much higher concentration (IC₅₀ of 2.3 μM) is required to inhibit the InsR, demonstrating approximately 27-fold selectivity [1]. This specificity is a significant advantage for minimizing metabolic side-effects like hyperglycemia, which are common with less selective inhibitors [2].
The table below summarizes core experimental data validating this compound's efficacy in various models.
| Assay Type | Model System | Key Experimental Findings | Significance/Outcome |
|---|---|---|---|
| Cellular IC₅₀ | Fibrosarcoma cells [1] | IGF-1R autophosphorylation IC₅₀: 0.086 µM; InsR autophosphorylation IC₅₀: 2.3 µM | Confirms high selectivity for IGF-1R over InsR. |
| Functional Cellular Assays | Various cancer cell lines [1] [4] | Abrogates IGF-I-mediated cell survival & inhibits colony formation in soft agar. | Demonstrates disruption of IGF-1R-driven growth & transformation. |
| In Vivo Efficacy | Mouse fibrosarcoma xenografts [1] | Oral administration significantly reduces growth of IGF-1R-driven tumors. | Establishes proof-of-concept for in vivo antitumor activity. |
| Cardiac Function Impact | Rat models (in vivo) [2] [3] | Causes dose-dependent, reversible depression of cardiac contractility. | Highlights a key on-target toxicity, informing clinical monitoring. |
| Metabolic Impact | Rat models (in vivo) [2] [3] | Impairs glucose tolerance, indicating induction of insulin resistance. | Shows consequence of partial InsR inhibition at higher doses. |
For researchers looking to validate the activity of this compound in their own laboratories, here are the methodologies for key experiments as described in the literature.
| Feature | NVP-AEW541 | BI 2536 |
|---|---|---|
| Primary Target | Insulin-like Growth Factor-1 Receptor (IGF-1R) [1] | Polo-like Kinase 1 (PLK1) [2] |
| Therapeutic Class | Small molecule tyrosine kinase inhibitor [1] | Small molecule kinase inhibitor [2] |
| Key Mechanism of Action | Inhibits IGF-1R autophosphorylation and downstream AKT signaling; induces G1/S cell cycle arrest [1] | Inhibits PLK1, a key regulator of mitosis; induces G2/M cell cycle arrest and apoptosis [2] |
| Efficacy in BTC Cell Lines | Suppressed growth in all tested cell lines; response was lower in gallbladder cancer (GBC) models [1] | Suppressed proliferation in all tested cell lines; reaction was stronger in GBC models [2] |
| Synergistic Combinations | Synergistic with Gemcitabine (especially at low concentrations) [1] Additive with 5-FU or BI 2536 [1] | Synergistic with 5-FU or this compound [2] Additive with Gemcitabine [2] | | Impact on Key Pathways | Associated with dephosphorylation of IGF-1R and AKT [1] | No significant change in phosphorylation of AKT and p42/44 (MAPK) [2] |
The following sections detail the experimental protocols and findings from the in vitro studies to help you evaluate the data.
Both studies employed similar techniques to unravel the drugs' mechanisms:
The diagrams below illustrate the distinct mechanisms of action for each drug based on the experimental findings.
To build upon these foundational studies, future research could focus on:
The following table compiles key inhibitory concentration (IC₅₀) values from cell-free and cell-based assays, which are central to evaluating the compound's specificity.
| Assay Type | Target | Reported IC₅₀ Value | Context & Implication | Source |
|---|---|---|---|---|
| Cell-free Assay | IGF-1R | 150 nM | Demonstrates direct, potent inhibition of the IGF-1R kinase. | [1] |
| Cell-free Assay | InsR | 140 nM | Shows the compound can also inhibit InsR in a purified system. | [1] |
| Cell-based Assay (NWT-21 cells) | IGF-1R | 0.086 μM (86 nM) | Confirms high potency in a cellular context. | [1] |
| Cell-based Assay (A14 cells) | InsR | 2.3 μM | Significantly higher IC₅₀ indicates ~27-fold selectivity for IGF-1R over InsR in cells. | [1] |
| Cell-based Assay (Multiple lines) | HER1, PDGFR, c-Kit, Bcr-Abl | >5 to >10 μM | Confirms high specificity within the wider kinome, showing little to no activity against other tested kinases. | [1] |
Beyond kinase activity measurements, functional assays in disease models further confirm this compound's specificity and its downstream consequences.
| Experimental Context | Key Finding on Specificity | Source |
|---|---|---|
| Endometrial Cancer Cell Lines | "this compound had no major effect on the insulin receptor." | [2] [3] |
| Pancreatic Cancer In Vivo Model | Described as an IGF-1R inhibitor "which is capable of discriminating between IGF-1R and the insulin receptor." | [4] |
| Rat Model (Cardiac Function) | Noted for its much higher affinity (up to 30-fold) for IGF-1R than for the insulin receptor. | [5] |
For researchers looking to replicate or understand these findings, here are the core methodologies used in the cited studies.
The selectivity of this compound arises from its mechanism and has important experimental implications.
To visually summarize the mechanism of action and the experimental workflow used to validate it, please refer to the following diagrams.
NVP-AEW541 is a pyrrolo[2,3-d]pyrimidine derivative, a small-molecule tyrosine kinase inhibitor that selectively targets the Insulin-like Growth Factor-1 Receptor (IGF-1R) [1] [2]. Its primary mechanism is the competitive inhibition of the ATP-binding site of the IGF-1R kinase, which prevents receptor autophosphorylation and subsequent activation of downstream signaling pathways like PI3K-AKT and MAPK, which are crucial for cell survival, proliferation, and transformation [1] [3] [4]. A key characteristic is its selectivity, as it can distinguish between IGF-1R and the closely related Insulin Receptor (InsR) in cellular assays [1].
The following diagram illustrates the signaling pathway and the inhibitory action of this compound.
The following table consolidates key experimental findings on the in vivo activity of this compound against various cancer types.
| Cancer Model | In Vivo Findings / Outcome | Experimental Details |
|---|
| Fibrosarcoma (driven by IGF-1R) | Significant reduction in tumor growth [1]. | Model: Subcutaneous xenografts. Dosing: Orally bioavailable compound. | | Ewing's Sarcoma | Proven in vivo antitumor activity [1]. Preclinical evidence supports its value, though clinical responses were limited [5]. | Model: Xenograft models. Context: Used to study mechanisms of acquired resistance [5]. | | Biliary Tract Cancer (BTC) | In vitro growth suppression in all tested human BTC cell lines; suggested potential for in vivo application [3]. | Model: In vitro study of 7 BTC cell lines. Mechanism: Induced G1/S cell cycle arrest and increased sub-G1 peak. Synergistic effect with Gemcitabine [3]. |
While the preclinical data is promising, several important limitations and resistance mechanisms have been identified:
The standard methodology for validating the in vivo efficacy of this compound generally follows these key stages, as derived from the literature [1]:
| Cancer Type / Model | Experimental Treatment | Key Findings on NVP-AEW541 Response | Reference |
|---|---|---|---|
| High-Grade Glioma Cultures [1] | Monotherapy (this compound) | Significantly reduced growth inhibition in cultures with PIK3CA mutations or ligand-independent Akt phosphorylation. | [1] |
| High-Grade Glioma Cultures [1] | Combination with PI3K inhibitor (LY294002) or mTOR inhibitor (rapamycin) | Restored this compound effects in cells with dysregulated PI3K/PTEN/Akt pathway not responding to mono-treatment. | [1] |
| Human Prostate Cancer Cells [2] | Combination with Ionizing Radiation | Enhanced radiosensitivity in PTEN wild-type cells (DU145, 22Rv1) but not in PTEN-deficient cells (PC3). | [2] |
| Human Prostate Cancer Cells [2] | Transfection with Akt constructs | Confirmed that PTEN status and consequent Akt activation are critical determinants of radiosensitization by this compound. | [2] |
The core findings in the table are supported by the following experimental methodologies.
1. Drug-Induced Growth Inhibition in Glioma Cultures [1]
2. Radiosensitization in Prostate Cancer Cells [2]
The relationship between PTEN status and this compound efficacy can be understood through the IGF-1R signaling pathway. The following diagram illustrates the logical framework behind the experimental findings.
This research indicates that patient stratification based on PTEN and PI3K pathway status is critical for the successful clinical development of IGF-1R inhibitors like this compound [1] [2]. For resistant tumors with pathway dysregulation, combination therapy targeting both IGF-1R and downstream nodes like PI3K or mTOR presents a promising strategy [1].